Echinocystic Acid
Descripción
This compound has been reported in Gleditsia sinensis, Eclipta alba, and other organisms with data available.
aglycone moiety of saponin chrysantellin
Propiedades
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPWPOFWMYZJZ-PRIAQAIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965278 | |
| Record name | 3,16-Dihydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-30-5 | |
| Record name | Echinocystic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echinocystic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,16-Dihydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECHINOCYSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4DUW10YOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Echinocystic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid, a pentacyclic triterpenoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is distributed across various plant species. The primary and most studied sources include:
-
Gleditsia sinensis (Chinese Honey Locust): The fruits and thorns of this plant are a major source of this compound and its saponins.[1][2][3][4][5][6][7][8][9]
-
Eclipta prostrata (False Daisy): The aerial parts of this herb are known to contain significant amounts of this compound.[10][11][12][13][14]
-
Codonopsis lanceolata (Bonnet Bellflower): The roots of this plant are a source of this compound, often in the form of saponins.[15][16][17][18]
-
Albizia lebbeck (Siris Tree): The leaves and bark of this tree have been reported to contain this compound.[19][20]
-
Echinocystis lobata (Wild Cucumber): The seeds of this plant are a known source of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow is outlined below.
General Experimental Workflow
Caption: A generalized workflow for the isolation and purification of this compound from plant materials.
Detailed Experimental Protocols
Protocol 1: Extraction from Codonopsis lanceolata Roots [15][16][17][18]
-
Preparation of Plant Material: Air-dry the roots of Codonopsis lanceolata and grind them into a fine powder.
-
Extraction: Macerate the powdered roots with 50% aqueous ethanol at 50°C for 20 hours.[18] Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane, methylene chloride, ethyl acetate, and n-butanol.
-
Column Chromatography: Subject the n-butanol fraction to Diaion HP-20 column chromatography, eluting with a gradient of methanol in water to remove sugars and obtain a methanol fraction enriched with saponins.
-
Preparative HPLC: Further purify the methanol fraction using preparative reversed-phase HPLC (e.g., C18 column) with a mobile phase gradient of acetonitrile and water (containing 0.1% acetic acid) to isolate pure this compound saponins.[18]
-
Hydrolysis (Optional): To obtain the aglycone (this compound), the purified saponins can be subjected to acid hydrolysis.
Protocol 2: Extraction from Eclipta prostrata [10][11][12][13][14]
-
Extraction: Extract the dried, powdered aerial parts of Eclipta prostrata with methanol.
-
Fractionation: Perform activity-guided fractionation of the methanolic extract to isolate oleanane-type triterpenoids, including this compound.[10]
-
Quantitative Analysis: A validated UPLC-QTOF-MS method can be used for the simultaneous quantitative determination of this compound. The chromatographic separation can be achieved on a C18 column with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in a gradient elution.[14]
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed.
| Plant Source | Plant Part | Extraction/Analysis Method | This compound Content | Reference |
| Gleditsia sinensis | Dried Fruit | Not specified | 1.8 - 4.5 g/kg | [1] |
| Eclipta prostrata | Aerial Parts | UPLC-QTOF-MS | Variable | [14] |
Biological Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[21]
Caption: this compound inhibits the NF-κB signaling pathway by suppressing the activation of the IKK complex.[21]
Inhibition of the JNK Signaling Pathway
This compound has demonstrated neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and inflammation.[22]
Caption: this compound inhibits the JNK signaling pathway by reducing the phosphorylation of JNK.[22]
Activation of the Akt/eNOS Signaling Pathway
This compound has been shown to protect endothelial progenitor cells by activating the Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[3]
Caption: this compound activates the Akt/eNOS pathway, likely through the upstream activation of PI3K.[3]
Conclusion
This compound is a promising natural compound with a well-documented presence in several medicinal plants. While standardized and optimized protocols for its large-scale isolation and purification are still under development, the existing methodologies provide a solid foundation for further research. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as NF-κB, JNK, and Akt/eNOS, highlights its therapeutic potential for a range of diseases. This technical guide serves as a foundational resource to aid researchers in the exploration and utilization of this compound for novel drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, isolated from Gleditsia sinensis fruit, protects endothelial progenitor cells from damage caused by oxLDL via the Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite components and nutritional composition of the endosperm in seven species from Gleditsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Traditional Usage to Pharmacological Evidence: A Systematic Mini-Review of Spina Gleditsiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer triterpenoid saponins from the thorns of Gleditsia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sincereskincare.com [sincereskincare.com]
- 8. botanicalcube.com [botanicalcube.com]
- 9. myseeds.co [myseeds.co]
- 10. ijfmr.com [ijfmr.com]
- 11. Eclipta prostrata L. phytochemicals: isolation, structure elucidation, and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicalresearchjournal.org [medicalresearchjournal.org]
- 13. jddtonline.info [jddtonline.info]
- 14. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-nps.or.kr [e-nps.or.kr]
- 16. Comprehensive Chemical Analysis of Codonopsis lanceolata Roots Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Exactive–Orbitrap Mass Spectrometry [mdpi.com]
- 17. Isolation and Quantitative Analysis of Chemical Constituents in Codonopsis lanceolata -Biomedical Science Letters | Korea Science [koreascience.kr]
- 18. bslonline.org [bslonline.org]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. This compound inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinocystic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA) is a pentacyclic triterpenoid saponin derived from various plant species, including Gleditsia sinensis and Eclipta prostrata.[1][2] It has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects.[3][4] Mechanistic studies reveal that EA modulates key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, making it a promising candidate for therapeutic development.[5][6][7][8] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes structured data, detailed experimental protocols for its evaluation, and visual diagrams of its mechanisms of action to serve as a comprehensive resource for researchers in the field.
Chemical Structure and Properties
This compound, systematically named (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid, is a natural triterpenoid characterized by a five-ring oleanane skeleton.[1][9] Its structure features hydroxyl groups at positions C-3 and C-16 and a carboxylic acid group at C-28.
Data Presentation: Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 510-30-5[5][3][9] |
| Molecular Formula | C₃₀H₄₈O₄[1][5][3][9] |
| Molecular Weight | 472.7 g/mol [5][3][9] |
| Appearance | White powder[5] |
| Solubility | Soluble in DMSO (≥100 mg/mL) and other organic solvents; Insoluble in water.[1][5] |
| ¹³C NMR Spectra | Available[9] |
| Mass Spectrometry | Available[9] |
| IR Spectra | Available[9] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, positioning it as a molecule of high therapeutic potential.
Anti-inflammatory Activity
EA demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][10] Studies in lipopolysaccharide (LPS)-stimulated macrophages show that EA significantly suppresses the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][11][12] This action is primarily mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the nuclear translocation of the p65 subunit.[5][11][12] Furthermore, EA has been shown to inhibit the MAPK signaling pathway.[6][7][10]
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Anti-Cancer Activity
EA has demonstrated significant anti-cancer properties in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma cells.[13][14] Its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell migration and invasion, and causing cell cycle arrest.[4][13][14] The induction of apoptosis is associated with the regulation of Bcl-2 family proteins and the activation of caspases.[4][14] A key target of EA's anti-cancer effect is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[13][15][16] By inhibiting this pathway, EA can effectively suppress tumor growth.[14][16]
Caption: PI3K/Akt anti-cancer pathway targeted by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: A standard experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cells (e.g., A549 lung cancer cells or RAW 264.7 macrophages) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the EA-containing medium or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific protein levels (e.g., p-Akt, p-p65, cleaved caspase-3) to confirm the mechanism of action of this compound.
Methodology:
-
Cell Lysis: After treatment with EA for the specified time, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Future Perspectives and Drug Development
This compound stands out as a compelling natural product lead for drug development. Its ability to target fundamental pathological processes like inflammation and uncontrolled cell proliferation provides a strong rationale for its exploration in oncology, immunology, and neurodegenerative diseases.[6][17]
Key areas for future research include:
-
Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of EA are essential to understand its bioavailability and optimize dosing strategies.
-
In Vivo Efficacy: While in vitro results are promising, rigorous evaluation in relevant animal models of cancer and inflammatory diseases is required to validate its therapeutic potential.
-
Medicinal Chemistry Efforts: Structure-activity relationship (SAR) studies can guide the synthesis of novel EA derivatives with improved potency, selectivity, and drug-like properties.
-
Safety and Toxicology: A thorough assessment of the short-term and long-term safety profile of this compound is a prerequisite for any clinical advancement.
References
- 1. CAS 510-30-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Biochemicals - CAT N°: 27476 [bertin-bioreagent.com]
- 3. CAS 510-30-5 | this compound [phytopurify.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:510-30-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 8. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C30H48O4 | CID 73309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In silico and pharmacokinetic assessment of this compound effectiveness in Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]
Echinocystic Acid: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocystic acid (EA), a pentacyclic triterpenoid saponin found in various medicinal plants, has emerged as a promising candidate in oncology research. Accumulating evidence suggests its potent anti-cancer activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a focus on its impact on key cellular processes such as apoptosis, cell cycle progression, and metastasis. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the migratory and invasive capabilities of cancer cells. These effects are orchestrated through the modulation of critical intracellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines, including non-small cell lung cancer (A549), human promyelocytic leukemia (HL-60), and human hepatocellular carcinoma (HepG2) cells.[1][2][3][4] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, characterized by DNA fragmentation, activation of caspases, and modulation of pro- and anti-apoptotic proteins.[3][4]
A key mechanism involves the mitochondria-mediated intrinsic pathway.[3] Treatment with EA leads to the loss of mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytosol.[3][4] This event triggers the activation of a cascade of caspase enzymes, including caspase-3, -8, and -9, which are the executioners of apoptosis.[3][4] Furthermore, EA has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[1][2]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][2] This prevents the cells from entering the S phase, during which DNA replication occurs. The mechanism underlying this G1 arrest involves the downregulation of key cell cycle regulatory proteins, notably Cyclin D1.[1][2] Cyclin D1 is a crucial protein for G1 phase progression, and its reduction by EA leads to the inhibition of cell cycle advancement.
Inhibition of Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. This compound has demonstrated significant potential in inhibiting these processes in cancer cells like A549.[1][2] This anti-metastatic effect is mediated, at least in part, through the upregulation of the cell polarity protein, Partitioning defective 3 homolog (Par3).[1][2]
Key Signaling Pathway: PI3K/Akt/mTOR
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. This compound has been shown to exert its anti-cancer effects by effectively inhibiting this critical pathway.[1][2]
Treatment with EA leads to a decrease in the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, in cancer cells such as A549.[1][2] The upregulation of Par3 by EA appears to play a role in the inhibition of the PI3K/Akt/mTOR pathway.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 45 | 24 | Not Specified | [4] |
| HL-60 | Promyelocytic Leukemia | 100 | 6 | Not Specified | [3] |
Note: Specific IC50 values for A549 cells were not explicitly found in the provided search results, though its inhibitory effects are well-documented.
Table 2: Effect of this compound on Apoptosis in A549 Cells
| Treatment | Concentration (µM) | Parameter | Observation | Reference |
| This compound | Not Specified | Bax/Bcl-2 Ratio | Increased | [1][2] |
| This compound | Not Specified | Caspase-3 | Upregulated | [1][2] |
Table 3: Effect of this compound on Cell Cycle in A549 Cells
| Treatment | Concentration (µM) | Cell Cycle Phase | Observation | Reference |
| This compound | Not Specified | G1 Phase | Arrest | [1][2] |
| This compound | Not Specified | Cyclin D1 Expression | Decreased | [1][2] |
Table 4: Effect of this compound on Migration and Invasion in A549 Cells
| Treatment | Concentration (µM) | Assay | Observation | Reference |
| This compound | Not Specified | Wound Healing | Inhibition of migration | [1][2] |
| This compound | Not Specified | Transwell Assay | Inhibition of invasion | [1][2] |
| This compound | Not Specified | Par3 Expression | Upregulated | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HL-60)
-
Complete culture medium
-
96-well plates
-
This compound (EA) stock solution
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of EA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the EA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve EA, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Hoechst Staining)
Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
Materials:
-
Cancer cells grown on coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with EA at various concentrations for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show bright, condensed, or fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with EA for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration Assay (Wound Healing Assay)
The wound healing or scratch assay is a simple method to study directional cell migration in vitro.
Materials:
-
Cancer cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of EA or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
The Transwell assay is used to assess the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other extracellular matrix components
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of EA or a vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins in cell lysates.
Materials:
-
Cancer cells treated with EA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, Par3, Cyclin D1, Bax, Bcl-2, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to concurrently induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of the PI3K/Akt/mTOR signaling pathway highlights its potential for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its mechanisms of action, supported by experimental evidence and methodologies, to aid researchers and drug development professionals in advancing the study of this promising natural compound. Further research is warranted to fully elucidate the upstream targets of EA and to expand the quantitative understanding of its effects across a broader range of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinocystic Acid: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the core signaling pathways modulated by EA in the context of inflammation. We delve into the intricate mechanisms involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, presenting quantitative data on its inhibitory effects on key pro-inflammatory mediators. Furthermore, this guide offers detailed experimental protocols for the key assays cited, enabling researchers to replicate and build upon existing findings. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex biological processes. While the primary focus is on the well-established pathways, we also briefly address the current, albeit limited, understanding of EA's interaction with the JAK-STAT and NLRP3 inflammasome pathways.
Core Anti-Inflammatory Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are critical regulators of the inflammatory response, and their inhibition by EA leads to a downstream reduction in the production of various pro-inflammatory cytokines and enzymes.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to potently inhibit the NF-κB pathway.[1] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1] This inhibitory action leads to a significant reduction in the expression of NF-κB-mediated pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][3]
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It comprises a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key members of the MAPK family include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[4] By blocking the activation of these kinases, EA effectively downregulates the expression of downstream inflammatory mediators, contributing to its overall anti-inflammatory effect.
Other Potential Pathways: JAK-STAT and NLRP3 Inflammasome
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another important cytokine signaling cascade.[5] While some phytocompounds are known to inhibit this pathway, direct evidence of this compound's mechanism of action on the JAK-STAT pathway in inflammatory conditions is still emerging and not yet fully elucidated.[6][7]
Similarly, the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[8][9] While some studies suggest that certain natural compounds can attenuate NLRP3 inflammasome activation, the specific inhibitory effects and mechanisms of this compound on this pathway require further investigation.[10]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data, including IC50 values for the inhibition of pro-inflammatory markers and the in vivo efficacy in a carrageenan-induced paw edema model.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound
| Inflammatory Marker | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | ~15 | [1] |
| TNF-α | RAW 264.7 | LPS | Not explicitly stated | [1] |
| IL-6 | RAW 264.7 | LPS | Not explicitly stated | [1] |
| COX-2 | Human Chondrocytes | IL-1β | Not explicitly stated | [3] |
| iNOS | Human Chondrocytes | IL-1β | Not explicitly stated | [3] |
Note: Explicit IC50 values for TNF-α, IL-6, COX-2, and iNOS were not consistently reported in the reviewed literature. The provided reference indicates a dose-dependent inhibition.
Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Volume (mL) / Inhibition (%) | Reference |
| Control | 3 hours | 0.75 ± 0.04 | [1] |
| 10 | 3 hours | 0.52 ± 0.03 (30.7%) | [1] |
| 30 | 3 hours | 0.38 ± 0.02 (49.3%) | [1] |
| Control | 5 hours | 0.82 ± 0.05 | [1] |
| 10 | 5 hours | 0.55 ± 0.04 (32.9%) | [1] |
| 30 | 5 hours | 0.41 ± 0.03 (50.0%) | [1] |
Data are presented as mean ± SEM. Inhibition percentage is calculated relative to the control group.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter time points for signaling protein phosphorylation).
-
Collect the cell culture supernatant for ELISA or lyse the cells for Western blot analysis.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: A sandwich ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants.
-
Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220 g).
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of the rats.[1]
-
-
Treatment:
-
Administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or a vehicle control 30 minutes before the carrageenan injection.[1]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]
-
-
Data Analysis:
-
Calculate the paw edema volume as the difference between the paw volume at the measured time point and the initial paw volume.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the production of a wide array of pro-inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the pharmacological activities of this promising natural compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further investigating its potential effects on other inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, to fully understand its therapeutic potential.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates lung inflammation in mice and alveolar macrophages by inhibiting the binding of LPS to TLR4 in NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits IL-1β-Induced COX-2 and iNOS Expression in Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the NLRP3 Inflammasome by Particles from the Echinococcus granulosus Laminated Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Echinocystic Acid: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant and free radical scavenging properties of this compound. While direct quantitative data on its free radical scavenging capacity remains to be fully elucidated in publicly available literature, this document synthesizes the current understanding of its mechanisms of action, particularly its influence on key cellular signaling pathways. Detailed experimental protocols for evaluating antioxidant activity are also provided to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. This compound, a natural compound found in various medicinal plants, has demonstrated significant antioxidant effects in several studies.[1] Its therapeutic potential is linked to its ability to modulate cellular defense mechanisms against oxidative damage.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is not solely attributed to direct free radical scavenging but also involves the modulation of critical intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective genes.
The Keap1-Nrf2 Signaling Pathway
A primary mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5]
Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is lifted. While the precise interaction between this compound and Keap1 has not been definitively elucidated, it is hypothesized that EA, like other known Nrf2 activators, may induce conformational changes in Keap1, possibly through interaction with its cysteine residues.[6] This disruption of the Keap1-Nrf2 complex prevents Nrf2 degradation, allowing it to translocate to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This leads to the upregulation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Quantitative Data on Free Radical Scavenging Activity
Table 1: In Vitro Free Radical Scavenging Activity of this compound
| Assay | Radical Scavenged | IC50 (µg/mL) | Standard Antioxidant | IC50 of Standard (µg/mL) | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Ascorbic Acid / Trolox | [Data for standard] | [Future Citation] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Ascorbic Acid / Trolox | [Data for standard] | [Future Citation] |
| Superoxide Anion | O₂⁻• | Data not available | Quercetin / Gallic Acid | [Data for standard] | [Future Citation] |
| Hydroxyl Radical | •OH | Data not available | Mannitol / Ascorbic Acid | [Data for standard] | [Future Citation] |
Table 2: Cellular and In Vivo Antioxidant Activity of this compound
| Assay Type | Model | Key Parameters Measured | Outcome | Reference |
| Cellular Antioxidant Activity | Various cell lines | ROS levels, antioxidant enzyme expression | Data not available | [Future Citation] |
| In Vivo Antioxidant Activity | Animal models of oxidative stress | SOD, CAT, GPx, MDA levels | [Specific findings] | [Future Citation] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and free radical scavenging activities of compounds like this compound. These protocols are representative and may require optimization based on specific experimental conditions.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol)
-
Methanol or ethanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions at various concentrations.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to the wells.
-
Prepare a control well containing the solvent instead of the sample.
-
Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
References
- 1. In silico and pharmacokinetic assessment of this compound effectiveness in Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction with High Cell Potency Identified by Fragment-Based Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Echinocystic Acid: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Extensive in-vitro research has demonstrated its ability to mitigate neuronal damage, reduce inflammation, and promote neuronal growth through various signaling pathways. This technical guide provides an in-depth overview of the in-vitro neuroprotective effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Quantitative Assessment of Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified across various in-vitro models, demonstrating its potency in protecting neuronal cells from diverse insults.
| Cell Line | Insult/Model | EA Concentration | Outcome Measure | Result | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 20 µM | Cell Viability | Increased to 69.15% ± 1.051% | [1][2] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 20 µM | PI-positive cells (cell death) | Decreased from 77.97% to 24.09% | [1][2] |
| Neuro2a (Neuroblastoma) | Not Applicable (Neurite Outgrowth) | Concentration-dependent | Neurite Outgrowth | Induced neurite outgrowth | [3] |
| BV2 (Microglia) | Lipopolysaccharide (LPS) | 16 µM | Pro-inflammatory mediator production | Inhibited | [4][5][6] |
| SN4741 and SHSY5Y (Neuronal) | Conditioned medium from LPS-stimulated BV2 cells | 16 µM (pre-treatment of BV2) | Cell Survival Rate | Increased | [4][5][6][7] |
Core Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and apoptosis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to activate this pathway, leading to downstream anti-apoptotic effects.[1][2][4][5][6][8][9]
References
- 1. Frontiers | this compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
- 2. This compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Facilitates Neurite Outgrowth in Neuroblastoma Neuro2a Cells and Enhances Spatial Memory in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 8. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinocystic acid literature review on pharmacological activities
An In-depth Technical Guide on the Pharmacological Activities of Echinocystic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EA) is a pentacyclic triterpenoid compound naturally found in various plants, including Gleditsia sinensis Lam and Eclipta prostrata.[1][2] As a natural product, EA has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive review of the current literature on the pharmacological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these effects.
Neuroprotective Activities
This compound has demonstrated significant neuroprotective effects across various models of neurological damage, including cerebral ischemia/reperfusion injury, Parkinson's disease, intracerebral hemorrhage, and hypoxic-ischemic brain damage.[1][3][5][6] The underlying mechanisms for these effects are primarily attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties.
Mechanism of Action in Neuroprotection
Inhibition of JNK Signaling Pathway: In models of cerebral ischemia/reperfusion (I/R) injury, EA provides neuroprotection by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This inhibition leads to a reduction in apoptosis and inflammation. Specifically, EA treatment decreases the phosphorylation of JNK, which in turn prevents the excessive phosphorylation of NF-κB (p-P65) and downregulates the expression of pro-inflammatory cytokines like IL-1β and IL-6.[3] Furthermore, the anti-apoptotic effect is achieved by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax and cleaved caspase-3.[3]
Modulation of PI3K/Akt and NF-κB/MAPK Pathways: In models of Parkinson's disease and intracerebral hemorrhage, EA exerts its neuroprotective effects by activating the PI3K/Akt pathway while inhibiting the NF-κB and MAPK signaling pathways.[1][5][7] Activation of PI3K/Akt is anti-apoptotic, promoting cell survival by upregulating Bcl-2 and downregulating Bax and cleaved caspase-3.[1][7] Conversely, the inhibition of NF-κB and MAPK pathways reduces neuroinflammation by decreasing the production of pro-inflammatory mediators.[5]
Activation of Nrf2 Pathway: In neonatal hypoxic-ischemic brain damage, EA provides protection by activating the PI3K/Akt/Nrf2 signaling pathway.[6] This activation enhances the antioxidant response, reducing oxidative stress and subsequent apoptosis. Additionally, in ischemic acute kidney injury, EA attenuates ferroptosis via the Nrf2/GPX4 pathway.[8]
Quantitative Data on Neuroprotective Effects
| Model System | Treatment Protocol | Key Finding(s) | Reference |
| Mouse Model of Cerebral I/R | Intraperitoneal injection of EA 1h before ischemia | Dose-dependently reduced cerebral infarct volume and neurological deficit. | [3] |
| Collagenase-induced ICH Mouse Model | EA (50 mg/kg, i.p. q.d) injected after ICH | Hemorrhagic injury volume reduced by 9.84% ± 3.32% vs. control (P<0.01). mNSS score reduced by 4.75 ± 0.55 vs. control (P<0.01). | [1][7] |
| MPTP-induced Parkinson's Disease Mouse Model | EA administration | Improved weight loss and behavioral impairment. Inhibited dopaminergic neuron damage. | [5] |
| Neonatal Hypoxic-Ischemic Brain Damage (HIBD) Mouse Model | EA administered immediately after HIBD | Decreased infarct volume, attenuated brain tissue loss, and reduced long-term neurological deficits. | [6] |
Experimental Protocols
Cerebral Ischemia/Reperfusion (I/R) Model:
-
Animal Model: Male C57BL/6J mice.
-
Procedure: Anesthesia is induced, and the right middle cerebral artery (MCA) is occluded using a filament. After 60 minutes of ischemia, the filament is withdrawn to allow for 24 hours of reperfusion.
-
Treatment: this compound is administered via intraperitoneal injection one hour prior to the induction of ischemia.
-
Analysis: Neurological deficits are scored, and infarct volumes are measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Western blot analysis is used to measure protein levels of JNK, p-JNK, NF-κB, Bcl-2, Bax, and cleaved caspase-3.[3]
Intracerebral Hemorrhage (ICH) Model:
-
Animal Model: Male ICR mice.
-
Procedure: Mice are anesthetized, and collagenase type VII is injected into the right caudate putamen to induce hemorrhage.
-
Treatment: EA (50 mg/kg) is administered intraperitoneally once daily for three consecutive days after ICH induction.
-
Analysis: Neurological deficits are assessed using the modified neurological severity score (mNSS), rotarod test, and claw force test. Hemorrhagic injury volume is measured with Luxol fast blue staining. Neuronal degradation is quantified with Fluoro-Jade C staining. Protein expression (Bcl-2, Bax, cleaved caspase-3, p-AKT) is determined by Western blot.[1][7]
Anti-inflammatory Activities
The anti-inflammatory effects of this compound are a cornerstone of its therapeutic potential, contributing significantly to its neuroprotective and other pharmacological activities.
Mechanism of Action in Inflammation
EA suppresses inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways.[5][9] In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells), EA inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10] This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of inflammatory genes like inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[9][10]
Quantitative Data on Anti-inflammatory Effects
| Cell Line / Model | Stimulus | EA Concentration | Effect | Reference |
| RAW 264.7 Macrophages | LPS | Concentration-dependent | Inhibition of NO, TNF-α, and IL-6 production. Inhibition of iNOS, TNF-α, and IL-6 mRNA expression. | [9][10] |
| BV2 Microglia | LPS (100 ng/ml) | 16 μM | Inhibited production of pro-inflammatory mediators. Activated PI3K/Akt pathway. | [5][11] |
Experimental Protocols
In Vitro Anti-inflammatory Assay:
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Procedure: Cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified from the supernatant using ELISA kits.
-
mRNA Expression: Total RNA is extracted, and the expression levels of iNOS, TNF-α, and IL-6 are determined using RT-qPCR.
-
Protein Expression: Protein levels of iNOS and NF-κB subunits (p65) in cytosolic and nuclear fractions are analyzed by Western blot.[9]
-
Anticancer Activities
Emerging evidence indicates that this compound possesses anticancer properties, particularly against non-small cell lung cancer (NSCLC).[2]
Mechanism of Action in Cancer
EA's anticancer effects are mediated through the induction of apoptosis, inhibition of cell migration and invasion, and cell cycle arrest.[2] In A549 lung carcinoma cells, EA treatment upregulates the expression of Par3 (partitioning defective 3 homolog) and inhibits the PI3K/Akt/mTOR signaling pathway.[2] Inhibition of this pathway is a key mechanism in cancer therapy as it controls cell proliferation, growth, and survival.[12][13] The pro-apoptotic effect of EA in cancer cells involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-3.[2] This contrasts with its anti-apoptotic role in neuroprotection, highlighting its context-dependent activity.
Quantitative Data on Anticancer Effects
| Cell Line | Activity | Key Finding(s) | Reference |
| A549 (NSCLC) | Anti-proliferation | Inhibited proliferation and induced G1 phase cell cycle arrest. | [2] |
| A549 (NSCLC) | Anti-migration/invasion | Inhibited migratory and invasive abilities in wound healing and Transwell assays. | [2] |
| NSCLC Tumor Xenografts (Mice) | Anti-tumor | Inhibited tumor growth, suppressed proliferation, and induced apoptosis of tumor cells in vivo. | [2] |
Experimental Protocols
In Vitro Anticancer Assays:
-
Cell Line: A549 non-small cell lung cancer cells.
-
Proliferation Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay after treatment with EA.
-
Migration Assay: A wound healing assay is performed by creating a scratch in a confluent cell monolayer and monitoring cell migration into the gap over time after EA treatment.
-
Invasion Assay: A Transwell assay is used, where cells are seeded in the upper chamber of a Matrigel-coated insert, and their invasion through the matrix towards a chemoattractant in the lower chamber is quantified after EA treatment.
-
Apoptosis and Cell Cycle Analysis: Apoptosis is detected by Hoechst staining. Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining.
-
Western Blot Analysis: Expression levels of proteins in the PI3K/Akt/mTOR pathway (PI3K, Akt, mTOR) and apoptosis pathway (Bax, Bcl-2, caspase-3) are measured.[2]
Hepatoprotective and Metabolic Activities
This compound has also been shown to have beneficial effects on liver health and metabolism, particularly in the context of diet-induced obesity and nonalcoholic fatty liver disease (NAFLD).[14][15]
Mechanism of Action
EA helps prevent obesity and fatty liver by interacting with and regulating the function of Fatty Acid Binding Protein 1 (FABP1).[14][15] By modulating FABP1, EA influences lipid metabolism, leading to a reduction in both blood and liver triglyceride concentrations.[14]
Quantitative Data on Hepatoprotective Effects
| Model System | Treatment Protocol | Key Finding(s) | Reference |
| High-Fat Diet (HFD)-induced Obese Mice | EA added to the diet | Ameliorated obesity. Lowered blood and liver triglyceride concentrations compared to HFD group. | [14][15] |
| HepG2 Cells | EA added to medium | Affected triglyceride levels via regulation of FABP1 function. | [14] |
Experimental Protocols
In Vivo Obesity and Fatty Liver Model:
-
Animal Model: C57BL/6 mice.
-
Procedure: Mice are fed a high-fat diet (HFD) to induce obesity and NAFLD.
-
Treatment: A control group receives the HFD, while the treatment group receives the HFD supplemented with this compound.
-
Analysis: Body weight, blood lipid profiles (triglycerides, cholesterol), and liver triglyceride content are measured. Molecular docking studies are performed to predict protein targets, and Western blot or other molecular techniques are used to confirm the effect of EA on targets like FABP1.[14]
Conclusion
This compound is a promising natural compound with a wide spectrum of pharmacological activities. Its neuroprotective, anti-inflammatory, anticancer, and hepatoprotective effects are supported by a growing body of preclinical evidence. The multifaceted mechanisms of action, often involving the modulation of key signaling pathways such as JNK, PI3K/Akt, NF-κB, and mTOR, make it an attractive candidate for further investigation and development. The data summarized in this guide highlight the therapeutic potential of this compound and provide a foundation for future research aimed at translating these findings into clinical applications. Due to its demonstrated safety and lack of toxicity in preliminary studies, EA warrants further exploration in clinical trials for conditions like ischemic stroke, neurodegenerative diseases, and cancer.[3]
References
- 1. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 510-30-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
- 7. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 8. This compound ameliorates ischemic acute kidney injury in neonatal rats by attenuating ferroptosis via the Nrf2/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 14. This compound prevents obesity and fatty liver via interacting with FABP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Echinocystic Acid: From Traditional Remedy to Modern Therapeutic Target
An In-depth Technical Guide on the Triterpenoid Saponin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has a rich history rooted in traditional medicine, particularly in Asian cultures.[1] For centuries, plants containing this bioactive compound have been utilized to treat a variety of ailments, ranging from inflammatory conditions to skin diseases. In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its applications in traditional medicine, quantitative data on its biological activities, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.
Discovery and History
The history of this compound is intertwined with the broader exploration of triterpenoids, a large and diverse class of naturally occurring organic compounds.[2] While the precise first isolation and characterization of this compound are not definitively documented in readily available literature, its identification is a result of the systematic investigation of the chemical constituents of medicinal plants. Triterpenoids, as a class, were first extensively studied in the early 20th century, with significant advancements in their structural elucidation occurring from the 1920s to the 1950s. This compound was identified as a key bioactive component in several plants used in traditional medicine, including Gleditsia sinensis, Eclipta prostrata, and Codonopsis lanceolata.[3] Its structure, a 3β,16α-dihydroxyolean-12-en-28-oic acid, has been well-characterized using modern spectroscopic techniques.
Traditional Medicinal Uses
Various plants rich in this compound have been cornerstones of traditional healing practices for generations. A summary of these traditional uses is presented below:
| Plant Species | Traditional Medicine System | Traditional Uses |
| Gleditsia sinensis (Chinese Honeylocust) | Traditional Chinese Medicine (TCM) | Used to treat skin conditions such as abscesses and carbuncles, reduce swelling, and address respiratory ailments like bronchial asthma.[4][5] |
| Eclipta prostrata | Traditional medicine in India, China, and Brazil | Employed for treating skin problems, liver and stomach disorders, and promoting hair growth.[6][7][8][9][10] |
| Codonopsis lanceolata | Traditional medicine in East Asia | Utilized for its anti-inflammatory properties in treating bronchitis and cough.[2][11] |
Quantitative Data on Biological Activities
This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentrations (IC50), for its anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 52.4 ± 2.1 µg/mL | [12] |
| Reactive Oxygen Species (ROS) Inhibition | Human blood cells | - | 1.42 ± 0.1 µg/mL | [13] |
Anticancer Activity
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 1.2 ± 0.09 µM | [12] |
| HCT116 | Colorectal Cancer | 22.4 µM | [7] |
| Various Cancer Cell Lines | - | > 0.3 mM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological activities of this compound.
Isolation of this compound from Gleditsia sinensis
This protocol outlines a general procedure for the extraction and isolation of this compound from the fruits of Gleditsia sinensis.
Materials:
-
Dried and powdered fruits of Gleditsia sinensis
-
Methanol
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Column Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitoring: Monitor the fractions using TLC. Combine the fractions that show the presence of this compound (identified by comparison with a standard).
-
Purification: Further purify the combined fractions by repeated column chromatography or preparative HPLC to yield pure this compound.
-
Characterization: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
NF-κB Luciferase Reporter Assay
This protocol describes how to assess the effect of this compound on the activation of the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Stimulant (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activation by this compound compared to the stimulated control.
Western Blot Analysis for PI3K/Akt and JNK Signaling Pathways
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and JNK signaling pathways in response to this compound treatment.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages or a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., LPS or a growth factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-JNK, anti-JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with different concentrations of this compound for a specified duration, followed by stimulation if required.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. Triterpene - Wikipedia [en.wikipedia.org]
- 3. This compound | C30H48O4 | CID 73309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. This compound inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Echinocystic Acid: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a pentacyclic triterpenoid saponin, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities and therapeutic potential of this compound, with a focus on its anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (3β,16α-dihydroxy-olean-12-en-28-oic acid) is a natural triterpenoid found in various medicinal plants, including Gleditsia sinensis, Eclipta prostrata, and Albizzia julibrissin.[1][2] Traditionally used in folk medicine for its diverse therapeutic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivities. This guide synthesizes the current understanding of this compound's potential as a therapeutic agent.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities, making it a molecule of significant interest for therapeutic applications.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This anti-inflammatory action is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][5][6]
Neuroprotective Effects
This compound exerts significant neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.[5][7][8] It has been shown to reduce neuronal apoptosis, inflammation, and oxidative stress in the brain. The neuroprotective mechanisms of this compound involve the activation of the PI3K/Akt signaling pathway and the inhibition of the JNK and NF-κB signaling pathways.[5][6][7][8] In vivo studies have demonstrated that this compound can improve neurological deficits and reduce infarct volume in animal models of cerebral ischemia/reperfusion injury.[8]
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties against various cancer cell lines. It has been reported to induce apoptosis in human promyelocytic leukemia (HL-60) cells and non-small cell lung cancer cells.[9][10] The anticancer mechanism of this compound involves the induction of cell cycle arrest and the modulation of apoptotic pathways.[9]
Metabolic Regulation
This compound has shown potential in the management of metabolic syndrome. It has been found to ameliorate obesity and nonalcoholic fatty liver disease (NAFLD) in high-fat diet-induced obese mice.[11] The underlying mechanism appears to involve the regulation of lipid metabolism, potentially through interaction with fatty acid-binding protein 1 (FABP1).[11]
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activities of this compound.
Table 1: In Vitro Anti-inflammatory and Neuroprotective Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |
| Nitric Oxide Production | RAW 264.7 | LPS | NO | Not specified, concentration-dependent inhibition | [4] |
| Cytokine Production | RAW 264.7 | LPS | TNF-α, IL-6 | Not specified, concentration-dependent inhibition | [4] |
| Neuroprotection | BV2, SN4741, SHSY5Y | LPS | Neuronal Viability | 16 μM (EA) on BV2 cells showed protective effects on neurons | [12][13] |
| Acetylcholinesterase Inhibition | - | - | AChE Activity | IC50 = 12.2 μM | [1] |
Table 2: In Vivo Neuroprotective and Metabolic Effects of this compound
| Animal Model | Disease/Injury Model | Dosage | Route of Administration | Key Findings | Reference |
| Mice | Intracerebral Hemorrhage | 50 mg/kg/day | Intraperitoneal | Reduced neuronal death and hemorrhagic injury volume. | [1] |
| Mice | Cerebral Ischemia/Reperfusion | Dose-dependent | Intraperitoneal | Significantly reduced cerebral infarct volume and neurological deficit. | [8] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Not specified | Improved weight loss and behavioral impairment; inhibited dopaminergic neuron damage. | [5][6] |
| Rats | Ovariectomy-induced Osteoporosis | 5 or 15 mg/kg/day | Not specified | Prevented reduction of bone mass and strength. | [14] |
| Mice | High-fat diet-induced obesity | Not specified | Diet | Ameliorated obesity and inhibited blood and liver triglyceride concentrations. | [11] |
Table 3: Anticancer Activity of this compound
| Cancer Cell Line | Assay | IC50 Value | Reference |
| HL-60 (Human promyelocytic leukemia) | Apoptosis Induction | Efficacious induction at 100 µM | [1] |
| A549 (Non-small cell lung cancer) | Proliferation, Migration, Invasion | Inhibition observed, specific IC50 not provided | [9] |
| HepG2 (Hepatocellular carcinoma) | Cytotoxicity | IC50 between 10 and 50 µM | [8] |
| HTB-26 (Breast cancer) | Cytotoxicity | IC50 between 10 and 50 µM | [8] |
| PC-3 (Prostate cancer) | Cytotoxicity | IC50 between 10 and 50 µM | [8] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for studying the effects of this compound.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro LPS-Induced Neuroinflammation Model
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on microglial cells.[10][12][13][15][16]
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0-32 μM) and pre-incubated for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
ELISA for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared after a shorter incubation period (e.g., 30-60 minutes) with LPS. The expression levels of total and phosphorylated proteins of interest (e.g., Akt, p65 subunit of NF-κB, MAPKs) are determined by Western blotting.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia/Reperfusion Injury
This protocol is a standard model used to evaluate the neuroprotective effects of compounds like this compound against ischemic stroke.[5][7][14][17][18]
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
The ECA is ligated and cut.
-
A 6-0 nylon monofilament suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: The filament is left in place for a designated period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: this compound or vehicle is administered, typically via intraperitoneal injection, at a specific time point relative to the ischemic insult (e.g., 1 hour before ischemia).[8]
-
Neurological Deficit Scoring: Neurological function is assessed at a specific time point after reperfusion (e.g., 24 hours) using a standardized scoring system.
-
Infarct Volume Measurement: After behavioral testing, the animals are euthanized, and the brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
Western Blot Analysis
This is a general protocol for analyzing protein expression levels in cells or tissues treated with this compound.[19][20][21][22][23]
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay is used to quantify apoptosis in cells treated with this compound.[24][25][26][27][28]
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Morris Water Maze Test for Spatial Learning and Memory
This behavioral test is used to assess cognitive function in animal models of neurodegenerative diseases or brain injury treated with this compound.[29][30][31][32][33]
-
Apparatus: A circular pool is filled with water made opaque with non-toxic paint. A hidden escape platform is submerged beneath the water surface in one of the four quadrants. Visual cues are placed around the pool.
-
Acquisition Training: For several consecutive days, mice are subjected to a series of training trials. In each trial, the mouse is released from a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded by a video tracking system.
-
Probe Trial: On the day after the last training session, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further preclinical and clinical investigations to fully harness the therapeutic benefits of this compound. Continued research is warranted to optimize its delivery, evaluate its long-term safety, and translate its promising preclinical findings into clinical applications.
References
- 1. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 11. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 13. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. bu.edu [bu.edu]
- 21. biomol.com [biomol.com]
- 22. origene.com [origene.com]
- 23. assaygenie.com [assaygenie.com]
- 24. rjlbpcs.com [rjlbpcs.com]
- 25. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Detection: Methods, Assays & Analysis Techniques | Revvity [revvity.com]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. mmpc.org [mmpc.org]
- 30. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. UC Davis - Morris Water Maze [protocols.io]
Echinocystic Acid: A Technical Guide to its Interaction with the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a naturally occurring pentacyclic triterpenoid saponin, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory properties. This technical guide delves into the intricate molecular mechanisms underlying EA's therapeutic potential, with a specific focus on its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, playing a central role in the pathogenesis of numerous inflammatory diseases. This document provides a comprehensive overview of the current understanding of how this compound modulates NF-κB signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic applications of this compound and other natural compounds targeting inflammatory pathways.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a bioactive compound predominantly isolated from various medicinal plants, including Gleditsia sinensis, Eclipta prostrata, and Codonopsis lanceolata. It has been traditionally used in herbal medicine for its anti-inflammatory, anti-tumor, and anti-viral properties. The anti-inflammatory effects of EA are largely attributed to its ability to interfere with key inflammatory signaling cascades.
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent. Upon stimulation by various pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, facilitating their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby inducing the transcription of a wide range of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and various interleukins (e.g., IL-6).
Quantitative Data on the Inhibitory Effects of this compound on the NF-κB Pathway
The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in various in vitro studies. These studies demonstrate a dose-dependent inhibition of key events in the NF-κB cascade and the downstream inflammatory responses.
Table 1: Inhibitory Effects of this compound on NF-κB Signaling and Inflammatory Mediators
| Parameter Assessed | Cell Line | Stimulant | EA Concentration | Observed Effect | Reference |
| NF-κB Activation | |||||
| p65 Nuclear Translocation | RAW 264.7 | LPS | Concentration-dependent | Significant inhibition of nuclear p65 levels. | [1][2] |
| Downstream Gene & Protein Expression | |||||
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Concentration-dependent | Significant inhibition of NO production. | [1][2] |
| iNOS Protein Expression | RAW 264.7 | LPS | Concentration-dependent | Significant reduction in iNOS protein levels. | [1][2] |
| TNF-α mRNA Expression | RAW 264.7 | LPS | Concentration-dependent | Significant decrease in TNF-α mRNA levels. | [1][2] |
| IL-6 mRNA Expression | RAW 264.7 | LPS | Concentration-dependent | Significant decrease in IL-6 mRNA levels. | [1][2] |
| Upstream Signaling | |||||
| p-p65 (Phosphorylated p65) | Cerebral I/R model | Ischemia/Reperfusion | Dose-dependent | Prevention of excessive p-p65 phosphorylation. |
Note: Specific IC50 values and percentage inhibition data are often found within the full-text articles and supplementary materials of the cited literature.
Detailed Experimental Protocols
To facilitate further research and validation of the effects of this compound, this section provides detailed methodologies for key experiments commonly employed to study the NF-κB signaling pathway.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a commonly used cell line for studying inflammation.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1 hour). Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired duration.
Cell Viability Assay
It is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Preparation of Nuclear and Cytoplasmic Extracts
To analyze the nuclear translocation of NF-κB p65, subcellular fractionation is required.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer containing a mild detergent (e.g., NP-40) and protease inhibitors on ice.
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then resuspend it in a high-salt nuclear extraction buffer to lyse the nuclei and release nuclear proteins.
-
Centrifuge to pellet the nuclear debris, and the resulting supernatant is the nuclear extract.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as p65, IκBα, and iNOS.
-
Determine the protein concentration of the cell lysates or subcellular extracts using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-iNOS, and a loading control like anti-β-actin).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.
-
Treat the transfected cells with this compound and a stimulant (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer. A co-transfected control plasmid (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance at a specific wavelength and determine the cytokine concentration based on a standard curve.
Griess Assay for Nitric Oxide (NO) Measurement
This colorimetric assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Mix the cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for a short period to allow for the formation of a colored azo compound.
-
Measure the absorbance at 540 nm and determine the nitrite concentration from a sodium nitrite standard curve.
Visualization of Pathways and Workflows
Visual representations are essential for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures. The following diagrams are generated using the DOT language.
Figure 1. The NF-κB signaling pathway and points of inhibition by this compound.
Figure 2. A generalized workflow for Western blot analysis.
Conclusion
This compound has emerged as a promising natural compound with significant anti-inflammatory potential, primarily through its potent inhibition of the NF-κB signaling pathway. The collective evidence from in vitro studies demonstrates that EA can effectively suppress the activation of NF-κB and the subsequent expression of pro-inflammatory genes and mediators. This technical guide has provided a comprehensive overview of the mechanisms of action of this compound, supported by available quantitative data and detailed experimental protocols. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding of these complex processes. For researchers, scientists, and drug development professionals, this compound represents a valuable lead compound for the development of novel anti-inflammatory therapeutics. Further in-depth studies, particularly in vivo and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile for the treatment of various inflammatory disorders.
References
Echinocystic Acid: A Technical Guide to its Effects on Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a pentacyclic triterpenoid saponin found in a variety of medicinal plants, has garnered significant attention for its potential as an anticancer agent. This technical guide provides an in-depth overview of the molecular mechanisms through which EA exerts its effects on apoptosis and cell cycle regulation in cancer cells. We consolidate quantitative data from multiple studies, detail key experimental protocols for assessing its efficacy, and present visual representations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound's therapeutic potential stems from its ability to selectively induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle. This guide will explore the intricate molecular pathways that EA modulates, providing a foundation for further research and development of EA-based cancer therapies.
Effects on Apoptosis
This compound has been shown to induce apoptosis in a variety of cancer cell lines through the activation of intrinsic and extrinsic pathways. The pro-apoptotic effects are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades.
Signaling Pathways Involved in EA-Induced Apoptosis
This compound-induced apoptosis is a multi-faceted process involving several key signaling pathways:
-
Mitochondrial (Intrinsic) Pathway: EA can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis. This pathway is often regulated by the Bcl-2 family of proteins, with EA causing a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax.[1][2]
-
Death Receptor (Extrinsic) Pathway: Evidence suggests that EA can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which amplifies the mitochondrial apoptotic signal.
-
JNK and p38 MAPK Signaling: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated pathways that can be triggered by EA. Activation of JNK and p38 has been shown to be crucial for EA-induced apoptosis in several cancer cell lines.[1]
-
PI3K/Akt/mTOR Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical cell survival pathway that is often dysregulated in cancer. This compound has been demonstrated to inhibit this pathway, thereby promoting apoptosis.[3]
-
Reactive Oxygen Species (ROS) Generation: In some cell types, EA can induce the production of ROS. ROS can act as second messengers to activate pro-apoptotic signaling pathways, including the JNK and p38 MAPK pathways, and contribute to mitochondrial dysfunction.
Quantitative Data on EA-Induced Apoptosis
The following table summarizes the effective concentrations of this compound that induce apoptosis and its inhibitory concentrations (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | Apoptosis Induction Concentration | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | 45 µM | Not Reported | [1] |
| HL-60 | Promyelocytic Leukemia | 100 µM | Not Reported | [2] |
| A549 | Non-small Cell Lung Cancer | Not Reported | 36.6 ± 2.8 µM (72h) | [4] |
| MCF-7 | Breast Cancer | Not Reported | > 1000 µM (72h) | [4] |
| DU-145 | Prostate Cancer | Not Reported | 122.7 ± 5.4 µM (72h) | [4] |
Effects on Cell Cycle Regulation
This compound can arrest the cell cycle at specific checkpoints, thereby inhibiting the proliferation of cancer cells. The most commonly observed effect is an arrest at the G1 or G2/M phase of the cell cycle.
Mechanisms of EA-Induced Cell Cycle Arrest
The mechanisms underlying EA-induced cell cycle arrest involve the modulation of key regulatory proteins:
-
G1 Phase Arrest: this compound has been shown to induce G1 phase arrest in non-small cell lung cancer cells (A549).[3] This is often associated with the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition.
-
G2/M Phase Arrest: In other cancer cell types, EA can cause an accumulation of cells in the G2/M phase. This is typically mediated by the modulation of the CDK1/Cyclin B1 complex, which is a key regulator of the G2/M transition.
Quantitative Data on EA-Induced Cell Cycle Arrest
The following table presents data on the effects of this compound on cell cycle distribution.
| Cell Line | Cancer Type | Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| A549 | Non-small Cell Lung Cancer | Varies | Increased | Decreased | No Significant Change | [3] |
| Specific percentages are dependent on experimental conditions and should be referenced from the primary literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on apoptosis and cell cycle regulation.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-p38, p-Akt, p-mTOR) overnight at 4°C.[8][9][10][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]
Procedure:
-
Treat cells with this compound for the desired time.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[12]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: this compound-induced cell cycle arrest.
Caption: Western blot experimental workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancer by inducing apoptosis and causing cell cycle arrest through the modulation of multiple key signaling pathways. This guide provides a comprehensive overview of the current understanding of its mechanisms of action, along with detailed protocols for its evaluation. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a viable clinical candidate.
References
- 1. Molecular mechanisms of this compound-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. medicine.uams.edu [medicine.uams.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Echinocystic Acid: In Vitro Cell Culture Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a natural pentacyclic triterpenoid saponin, has demonstrated significant potential in preclinical studies as a therapeutic agent, exhibiting both anticancer and anti-inflammatory properties. In vitro, EA has been shown to induce apoptosis in various cancer cell lines and mitigate inflammatory responses in immune cells. These effects are attributed to its ability to modulate key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. This document provides detailed protocols for the in vitro evaluation of this compound's bioactivity, along with data presentation and visualization of the associated molecular mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: Cytotoxic and Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Observed Effect |
| HL-60 | Human Promyelocytic Leukemia | Apoptosis Induction | 100 µM | 6 hours | Efficacious induction of apoptosis, characterized by DNA fragmentation and PARP cleavage.[1][2] |
| HepG2 | Human Hepatocellular Carcinoma | Apoptosis Induction | 45 µM | 24 hours | Induction of apoptosis, including activation of caspases-3, -8, and -9.[3] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | 10⁻⁶ M and 10⁻⁵ M | Not Specified | Inhibition of cell viability.[4][5] |
| A549 | Non-Small Cell Lung Cancer | Cell Migration (Wound Healing) | 10⁻⁶ M and 10⁻⁵ M | Not Specified | Inhibition of cell migration.[4][6][7] |
| A549 | Non-Small Cell Lung Cancer | Cell Invasion (Transwell Assay) | 10⁻⁶ M and 10⁻⁵ M | Not Specified | Inhibition of cell invasion.[4][6][7] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Cell Type | Assay | Stimulant | EA Concentration | Observed Effect |
| RAW 264.7 | Murine Macrophages | Cytokine Production | Lipopolysaccharide (LPS) | Concentration-dependent | Inhibition of TNF-α and IL-6 production.[8][9] |
| RAW 264.7 | Murine Macrophages | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS) | Concentration-dependent | Inhibition of nitric oxide production.[8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powdered EA in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.726 mg of this compound (Molecular Weight: 472.7 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture
General Cell Culture Conditions:
-
Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Use appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified.
-
Regularly passage cells upon reaching 80-90% confluency.
Specific Cell Line Media:
-
A549 and HepG2 cells: Dulbecco's Modified Eagle's Medium (DMEM)
-
HL-60 and RAW 264.7 cells: RPMI-1640 Medium
Cell Viability Assay (CCK-8 Assay)
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest EA concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HL-60 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 µM) for the specified time (e.g., 6 hours).[1][2]
-
Harvest the cells by centrifugation and wash them twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
Protocol:
-
Seed A549 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing different concentrations of this compound (e.g., 10⁻⁶ M and 10⁻⁵ M) or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Measure the width of the wound at multiple points for each condition and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
Materials:
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
Protocol:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Seed A549 cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.
-
Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random microscopic fields.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
24-well cell culture plates
-
Griess Reagent System
-
Sodium nitrite standard
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Western Blot Analysis for PI3K/Akt Pathway
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound as required for the specific experiment.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Induced Apoptosis via PI3K/Akt Pathway.
Caption: EA's Anti-inflammatory Mechanism via NF-κB Pathway.
Caption: General Experimental Workflow for EA In Vitro Studies.
References
- 1. This compound induces apoptosis in HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of this compound-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Echinocystic Acid Cytotoxicity Testing Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of echinocystic acid on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The protocols and data presented are intended to facilitate the screening and characterization of this compound as a potential therapeutic agent.
This compound, a natural triterpenoid saponin, has demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2][3] The MTT assay is a widely adopted colorimetric method to assess cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, as determined by cell viability assays. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | ~50 | 48 |
| HL-60 | Promyelocytic Leukemia | ~100 | 6 |
| HepG2 | Hepatocellular Carcinoma | ~45 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay duration. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for performing an MTT assay to determine the cytotoxicity of this compound against a representative cancer cell line, A549 (non-small cell lung cancer).
Materials and Reagents
-
This compound (purity ≥ 98%)
-
A549 human non-small cell lung cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Sterile pipette tips and tubes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Protocol
1. Cell Seeding: a. Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. When cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium. d. Count the cells using a hemocytometer and determine cell viability (should be >95%). e. Seed 1 x 10^4 cells in 100 µL of complete medium per well into a 96-well plate. f. Incubate the plate for 24 hours to allow cells to attach.
2. This compound Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. Prepare a series of dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 1 µM to 200 µM. Also, prepare a vehicle control (DMSO at the same final concentration as in the highest this compound dilution). c. After 24 hours of cell attachment, carefully aspirate the medium from each well. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control. e. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay: a. After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound. d. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve.
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in apoptosis and cell survival.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival, proliferation, and growth.[1][2][7] By inhibiting this pathway, this compound can lead to cell cycle arrest and apoptosis.
References
- 1. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Echinocystic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echinocystic acid (EA) is a natural pentacyclic triterpenoid saponin found in various plants, including Gleditsia sinensis and Albizia julibrissin.[1][2] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[2][3][4] In vivo animal models are indispensable tools for elucidating the therapeutic potential and underlying mechanisms of EA in a complex physiological system. These models allow for the evaluation of efficacy, safety, pharmacokinetics, and pharmacodynamics before clinical translation.[5][6] This document provides detailed application notes and standardized protocols for utilizing various animal models to study the effects of this compound in vivo.
Application Notes: Relevant Animal Models
This compound has been investigated in several preclinical animal models for a range of pathological conditions. The choice of model is critical and depends on the specific therapeutic area being investigated.
1. Neurological Disorders: EA has shown significant promise in models of acute and chronic neurological diseases due to its ability to cross the blood-brain barrier and exert neuroprotective effects.[7]
-
Cerebral Ischemia/Reperfusion (I/R) Injury: This model simulates ischemic stroke. EA has been shown to reduce cerebral infarct volume and neurological deficits by inhibiting apoptosis and inflammation through the JNK signaling pathway.[3]
-
Intracerebral Hemorrhage (ICH): In collagenase-induced ICH mouse models, EA provides neuroprotection by reducing neuronal death and hemorrhagic injury volume, an effect mediated by the activation of the PI3K/AKT anti-apoptotic pathway.[8]
-
Parkinson's Disease (PD): Using the MPTP-induced PD mouse model, studies have demonstrated that EA can improve motor impairments and protect dopaminergic neurons by inhibiting neuroinflammation via the PI3K/Akt, NF-κB, and MAPK signaling pathways.[2]
-
Pain and Depression: In a reserpine-induced pain/depression dyad model in mice, EA attenuated depressive-like behaviors and increased pain thresholds, partly by regulating biogenic amines and GluN2B receptors in the hippocampus.[1]
-
Age-Related Cognitive Decline: In aged mice, EA has been shown to enhance spatial learning and memory and promote neurite outgrowth in the hippocampus, suggesting its potential for treating age-related neurological conditions.[7][9]
2. Metabolic Diseases: EA's role in regulating metabolism has been explored in models of obesity and related complications.
-
High-Fat Diet (HFD)-Induced Obesity: In mice fed a high-fat diet, EA supplementation ameliorated obesity and reduced blood and liver triglyceride concentrations. This effect is linked to its interaction with Fatty Acid Binding Protein 1 (FABP1).[4]
3. Inflammatory Conditions: The potent anti-inflammatory properties of EA make it a candidate for treating various inflammatory diseases.
-
Chemically-Induced Dermatitis: Topical application of EA in a mouse model of dermatitis reduced ear edema and the expression of pro-inflammatory markers like COX-2, iNOS, TNF-α, and IL-1β.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various in vivo studies on this compound.
Table 1: Animal Models and Dosing Regimens for this compound
| Therapeutic Area | Animal Model | Species/Strain | Induction Method | EA Dosage | Administration Route | Treatment Duration | Reference |
|---|---|---|---|---|---|---|---|
| Stroke | Cerebral Ischemia/Reperfusion | ICR Mice | Middle Cerebral Artery Occlusion (MCAO) | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | 1 hour before ischemia | [3] |
| Hemorrhage | Intracerebral Hemorrhage | Mice | Collagenase Injection | 50 mg/kg | Intraperitoneal (i.p.) | Once daily for 3 days post-ICH | [8] |
| Pain/Depression | Pain/Depression Dyad | C57BL/6 Mice | Reserpine Injection (1 mg/kg, s.c.) | 5 mg/kg | Intragastric (i.g.) | Daily for 5 days | [1] |
| Parkinson's | Parkinson's Disease | C57BL/6 Mice | MPTP Injection | 20, 40 mg/kg | Intragastric (i.g.) | Daily for 7 days | [2] |
| Obesity | Obesity & Fatty Liver | C57BL/6 Mice | High-Fat Diet (HFD) | 0.05% w/w in diet | Oral (in diet) | 12 weeks | [4] |
| Cognitive Decline | Aging | Aged Mice | Natural Aging | 10 mg/kg | Oral | Daily | [7][9] |
| Dermatitis | Skin Inflammation | Mice | Phorbol 12-myristate 13-acetate (TPA) | Not Specified | Topical | Not Specified |[9] |
Experimental Protocols
Below are detailed protocols for two common animal models used to evaluate this compound.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia
This protocol describes the induction of focal cerebral ischemia in mice to study the neuroprotective effects of EA.[3]
Materials:
-
Male ICR mice (25-30 g)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
6-0 nylon monofilament suture with a rounded tip
-
Heating pad and rectal probe
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Maintain body temperature at 37.0 ± 0.5°C throughout the procedure using a heating pad.
-
Surgical Procedure:
-
Place the mouse in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the 6-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 1 hour prior to the induction of ischemia.[3]
-
Ischemia and Reperfusion:
-
Maintain the occlusion for 60 minutes.
-
After the ischemic period, gently withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Post-Operative Care: Monitor the animal for recovery from anesthesia. Provide soft food and water ad libitum.
-
Endpoint Analysis (24 hours post-reperfusion):
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system (e.g., mNSS).
-
Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of apoptosis (Bcl-2, Bax, cleaved caspase-3) and inflammation (p-P65, IL-1β, IL-6) via Western blot or ELISA.[3]
-
Protocol 2: MPTP-Induced Parkinson's Disease Model
This protocol details the induction of a Parkinson's-like phenotype in mice to assess the neuroprotective and anti-inflammatory effects of EA.[2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, pole test)
Procedure:
-
Animal Grouping: Randomly divide mice into control, MPTP, and MPTP + EA treatment groups.
-
Drug Administration:
-
Administer EA (e.g., 20 or 40 mg/kg) or vehicle via intragastric gavage daily for the duration of the experiment (e.g., 7-14 days).
-
-
MPTP Induction:
-
On day 8 (or as per study design), administer MPTP (e.g., 30 mg/kg, i.p.) or saline to the respective groups. This is typically done once a day for 5 consecutive days.
-
Continue daily EA administration throughout the MPTP injection period.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at a set time point after the final MPTP injection (e.g., 7 days later).
-
-
Endpoint Analysis:
-
Immunohistochemistry: Sacrifice the animals and perfuse with paraformaldehyde. Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Biochemical Analysis: Analyze brain tissue (midbrain) for levels of inflammatory markers (e.g., p-IκB, p-p65) and signaling proteins (p-ERK, p-P38, p-JNK, p-Akt) using Western blot.[2]
-
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.
Neuroprotection via JNK Pathway Inhibition in Cerebral Ischemia
In cerebral I/R injury, EA provides neuroprotection through its anti-apoptotic and anti-inflammatory activities by inhibiting the JNK signaling pathway.[3] This inhibition leads to a decrease in the phosphorylation of NF-κB and a reduction in pro-inflammatory cytokines, while also shifting the balance of Bcl-2 family proteins to favor cell survival.[3]
Caption: EA inhibits the JNK pathway to reduce apoptosis and inflammation.
Neuroprotection via PI3K/AKT Pathway Activation in Intracerebral Hemorrhage
Following ICH, EA activates the PI3K/AKT signaling cascade.[8] This activation is a crucial protective mechanism that promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as Bax and cleaved caspase-3.[8]
Caption: EA activates the PI3K/AKT pathway to promote neuroprotection.
General Experimental Workflow for In Vivo EA Studies
The logical flow of a typical in vivo experiment to test the efficacy of this compound involves several key stages, from initial planning and model induction to final data analysis and interpretation.
Caption: A generalized workflow for in vivo this compound studies.
References
- 1. This compound reduces reserpine-induced pain/depression dyad in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents obesity and fatty liver via interacting with FABP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Models to Study Nephropathic Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Facilitates Neurite Outgrowth in Neuroblastoma Neuro2a Cells and Enhances Spatial Memory in Aged Mice [jstage.jst.go.jp]
- 8. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Biochemicals - CAT N°: 27476 [bertin-bioreagent.com]
HPLC method for quantification of Echinocystic acid
An HPLC-based Application and Protocol for the Quantification of Echinocystic Acid
This document provides a comprehensive guide for the quantification of this compound (EA) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require a reliable and validated method for the determination of this bioactive triterpenoid.
Introduction
This compound (EA) is a pentacyclic triterpenoid saponin found in various medicinal plants, most notably in the thorns of Gleditsia sinensis. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As research into the therapeutic potential of EA continues, the need for accurate and precise quantitative methods is paramount for quality control, pharmacokinetic studies, and formulation development. This application note details a validated HPLC method for the quantification of EA, providing a comprehensive protocol from sample preparation to data analysis.
Chemical Structure
A foundational understanding of the analyte is crucial for any analytical method development.
Caption: Chemical structure of this compound.
HPLC Methodologies for this compound Quantification
Several HPLC methods have been developed for the quantification of this compound. The selection of a specific method may depend on the sample matrix, available instrumentation, and desired sensitivity. Below is a summary of two distinct, validated methods.
Table 1: Comparative HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2[1] |
| HPLC System | Agilent 1200 series or equivalent | Not Specified |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile (A) and 0.2% Phosphoric Acid in Water (B) | Acetonitrile and Water |
| Elution Mode | Gradient | Gradient |
| Gradient Program | 0-15 min, 30-45% A; 15-40 min, 45-90% A; 40-50 min, 90% A | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified |
| Column Temperature | 30°C | Not Specified |
| Detection Wavelength | 210 nm | 210 nm[1] |
| Injection Volume | 10 µL | Not Specified |
Method Validation Summary
Method validation is critical to ensure that the analytical procedure is suitable for its intended purpose. The following tables summarize the validation parameters for the two HPLC methods.
Table 2: Validation Data for HPLC Method 1
| Validation Parameter | Result |
| Linearity Range | 7.35 - 367.50 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Precision (RSD%) | < 2.00% |
| Repeatability (RSD%) | < 2.00% |
| Stability (24h, RSD%) | < 2.00% |
| Recovery | 96.99% - 100.13% (RSD < 2.00%) |
Table 3: Validation Data for HPLC Method 2 [1]
| Validation Parameter | Result[1] |
| Linearity Range | 1.0 - 800 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Precision | Not Specified |
| Accuracy | Not Specified |
Experimental Protocols
This section provides a step-by-step guide for the quantification of this compound in plant material, specifically from Gleditsia sinensis.
Sample Preparation: Reflux Extraction with Acid Hydrolysis[1]
This method is suitable for the extraction of total this compound, including its glycosidic forms, by hydrolyzing them to the aglycone.
Materials:
-
Dried and powdered Gleditsia sinensis thorns
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
50% Ethanol
-
Volumetric flasks (25 mL)
-
Round-bottomed flask (250 mL)
-
Reflux apparatus
-
Centrifuge and centrifuge tubes (15 mL)
-
0.45 µm Millipore filter
Procedure:
-
Accurately weigh 0.5 g of the powdered plant material into a 250 mL round-bottomed flask.[1]
-
Add 25 mL of methanol and perform reflux extraction for 30 minutes.[1]
-
After cooling, transfer the solution to a 50 mL centrifuge tube and centrifuge at 4000 x g for 5 minutes.[1]
-
Dissolve the resulting residue in 10 mL of a diluted hydrochloric acid/ethanol solution and perform a second reflux extraction for 30 minutes.[1]
-
After cooling, transfer the solution to a 15 mL centrifuge tube and centrifuge at 4000 x g for 5 minutes.[1]
-
Discard the supernatant.
-
Transfer the residue to a 25 mL volumetric flask and bring to volume with methanol.[1]
-
Filter the solution through a 0.45 µm Millipore filter prior to HPLC injection.[1]
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range of the method (e.g., 10, 50, 100, 200, 400, 800 µg/mL).
HPLC Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1 (Method 1 or 2) .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Caption: this compound's anti-inflammatory mechanism.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Echinocystic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of echinocystic acid, a pentacyclic triterpenoid with significant therapeutic potential. The information herein is intended to assist in the structural elucidation, identification, and purity assessment of this natural product.
Introduction
This compound (3β,16α-dihydroxy-olean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in various plant species, including Gleditsia sinensis and Eclipta prostrata. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The structural complexity of this compound necessitates the use of advanced analytical techniques for its unambiguous characterization, with ¹H and ¹³C NMR spectroscopy being indispensable tools. These techniques provide detailed information about the molecular structure, including the carbon skeleton and the chemical environment of each proton and carbon atom.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound in Pyridine-d₅ (500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.45 | dd | 11.5, 4.5 |
| 12 | 5.48 | t | 3.5 |
| 16 | 4.92 | dd | 11.5, 5.0 |
| 23 | 1.30 | s | |
| 24 | 1.11 | s | |
| 25 | 0.94 | s | |
| 26 | 1.05 | s | |
| 27 | 1.37 | s | |
| 29 | 1.02 | s | |
| 30 | 1.09 | s |
Table 2: ¹³C NMR Spectral Data of this compound in Pyridine-d₅ (125 MHz)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.9 | 16 | 74.3 |
| 2 | 28.3 | 17 | 49.3 |
| 3 | 78.2 | 18 | 42.0 |
| 4 | 39.4 | 19 | 47.3 |
| 5 | 55.8 | 20 | 31.2 |
| 6 | 18.7 | 21 | 36.4 |
| 7 | 33.4 | 22 | 32.1 |
| 8 | 40.2 | 23 | 28.5 |
| 9 | 48.2 | 24 | 17.0 |
| 10 | 37.3 | 25 | 15.8 |
| 11 | 23.9 | 26 | 17.7 |
| 12 | 122.9 | 27 | 26.3 |
| 13 | 144.5 | 28 | 179.9 |
| 14 | 42.5 | 29 | 27.4 |
| 15 | 36.9 | 30 | 16.5 |
Experimental Protocols
A generalized yet detailed protocol for the isolation and NMR analysis of this compound is provided below. This protocol can be adapted based on the specific plant source and available instrumentation.
1. Isolation and Purification of this compound
-
Extraction:
-
Air-dry and powder the plant material (e.g., fruits of Gleditsia sinensis).
-
Extract the powdered material exhaustively with 95% ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude residue.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing this compound.
-
-
Column Chromatography:
-
Subject the this compound-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor by TLC.
-
-
Final Purification:
-
Combine the fractions containing pure this compound.
-
Further purify the compound by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.
-
2. NMR Sample Preparation
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of deuterated pyridine (pyridine-d₅). Other deuterated solvents such as methanol-d₄ or chloroform-d₁ can be used depending on the solubility and the desired spectral resolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
3. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal spectral dispersion, which is crucial for resolving the complex signals of triterpenoids.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
-
2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
4. Data Processing and Analysis
-
Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin, etc.).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the chemical shifts to the residual solvent peak (for pyridine-d₅, δH ≈ 8.74, 7.58, 7.22 ppm; δC ≈ 150.35, 135.91, 123.87 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) in the ¹H NMR spectrum to deduce proton connectivities.
-
Use the 2D NMR data to systematically assign all ¹H and ¹³C chemical shifts.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound research, from its isolation to its biological mechanism of action.
Caption: Experimental workflow for the isolation and NMR analysis of this compound.
Caption: Simplified signaling pathways modulated by this compound.
Application Notes and Protocols for Preparing Echinocystic Acid Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinocystic acid is a natural pentacyclic triterpenoid saponin found in various plants, including Gleditsia sinensis and Eclipta prostrata.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[2][3][4][5][6] Proper preparation of a stable, concentrated stock solution is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes.[2][5][7] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [1][5][7][8] |
| Molecular Weight | 472.70 g/mol | [1][8][9] |
| CAS Number | 510-30-5 | [1][8][9] |
| Appearance | White to off-white powder | [5][9] |
| Solubility in DMSO | ≥ 100 mg/mL (211.55 mM) | [5] |
| 94 mg/mL (198.85 mM) | [10] | |
| 89 mg/mL (188.27 mM) | [11] | |
| 30 mg/mL | [7] | |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [5] |
Note: The solubility of this compound in DMSO can vary between different suppliers and batches. It is recommended to perform a small-scale solubility test if a very high concentration is required.
Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.
Materials:
-
This compound powder (purity ≥95%)
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.1 mol/L x 0.001 L x 472.70 g/mol x 1000 mg/g = 47.27 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 47.27 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube.
-
Note: Using amber tubes is recommended to protect the compound from light degradation, although specific light sensitivity data for this compound in solution is not extensively documented.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
A clear solution should be obtained. If the compound does not fully dissolve, gentle warming of the tube to 37°C and/or brief sonication in an ultrasonic bath can aid in dissolution.[5]
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the stock solution should be aliquoted into smaller volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
The stability of the stock solution is reported to be up to 1 year when stored at -20°C and up to 2 years at -80°C.[9]
-
Summary of Stock Solution Preparation and Storage:
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Recommended Concentration | 10-100 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Duration | Up to 1 year at -20°C; Up to 2 years at -80°C[9] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Signaling Pathway: Inhibition of JNK Signaling by this compound
This compound has been shown to exert its neuroprotective, anti-apoptotic, and anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[3] The diagram below provides a simplified overview of this mechanism.
Disclaimer: This protocol is intended for research use only. Please consult the relevant Safety Data Sheet (SDS) for this compound and DMSO before handling. Always wear appropriate personal protective equipment.
References
- 1. This compound | C30H48O4 | CID 73309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 510-30-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ≥97% | 510-30-5 [sigmaaldrich.com]
- 5. This compound | CAS:510-30-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound = 95 510-30-5 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
Echinocystic Acid Dose-Response in Human Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocystic acid (EA), a natural pentacyclic triterpenoid, has demonstrated significant anti-cancer properties in various human cell lines. This document provides a comprehensive overview of the dose-response effects of EA, focusing on its impact on cell viability, apoptosis, cell cycle, and key signaling pathways. Detailed protocols for essential in vitro assays are provided to facilitate further research and drug development efforts.
Data Presentation
The cytotoxic and anti-proliferative effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. While a comprehensive table of EA's IC50 values across a wide range of cancer cell lines is still being compiled in the literature, the available data indicates dose-dependent activity.
Table 1: Dose-Dependent Effects of this compound on A549 Non-Small Cell Lung Cancer Cells
| Parameter | Concentration | Incubation Time | Observed Effect |
| Cell Viability | 1 µM (10⁻⁶ M) | 24, 48, 72 hours | Significant inhibition of cell viability.[1] |
| Cell Viability | 10 µM (10⁻⁵ M) | 24, 48, 72 hours | Stronger inhibition of cell viability compared to 1 µM.[1] |
| Cell Proliferation | 1 µM, 10 µM | Not Specified | Dose-dependent inhibition of proliferation.[1][2] |
| Cell Migration & Invasion | 1 µM, 10 µM | Not Specified | Inhibition of migratory and invasive abilities.[2] |
| Cell Cycle | Not Specified | Not Specified | Induction of cell cycle arrest in the G1 phase.[2] |
| Apoptosis | Not Specified | Not Specified | Induction of apoptosis. |
| PI3K/Akt/mTOR Pathway | 1 µM, 10 µM | Not Specified | Inhibition of the PI3K/Akt/mTOR signaling pathway.[2] |
Table 2: Apoptotic Effect of this compound on HL-60 Promyelocytic Leukemia Cells
| Parameter | Concentration | Incubation Time | Observed Effect |
| Apoptosis Induction | 100 µM | 6 hours | Efficacious induction of apoptosis.[2] |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
In non-small cell lung cancer cells (A549), this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of EA's anti-tumor activity.
Mitochondria-Mediated Apoptosis Pathway
In human promyelocytic leukemia cells (HL-60), this compound induces apoptosis through a mitochondria-mediated death pathway. This involves the loss of mitochondrial membrane potential and subsequent activation of caspases.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the dose-dependent effect of this compound on the viability of A549 cells.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing Assay
This assay is used to evaluate the effect of this compound on the migration of A549 cells.
Materials:
-
A549 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed A549 cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the migration rate.
Transwell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of A549 cells.
Materials:
-
A549 cells
-
Transwell inserts with Matrigel-coated membranes
-
24-well plates
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts.
-
Seed A549 cells in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
Apoptosis Analysis by Hoechst 33342 Staining
This method is used to visualize apoptotic nuclear changes in A549 cells treated with this compound.
Materials:
-
A549 cells grown on coverslips in 6-well plates
-
This compound
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat A549 cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in A549 cells after treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat A549 cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for detecting changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway in A549 cells.[2]
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat A549 cells with this compound.
-
Lyse the cells in RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
References
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Echinocystic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocystic acid (EA), a natural pentacyclic triterpenoid saponin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Western blot analysis is a pivotal technique to elucidate the molecular mechanisms underlying these effects by examining EA's influence on protein expression and signaling pathways. These application notes provide a comprehensive guide to performing and interpreting Western blot analyses for proteins modulated by EA.
Data Presentation: Quantitative Analysis of Protein Modulation by this compound
The following tables summarize the observed effects of this compound on the expression and phosphorylation status of key proteins involved in critical cellular processes. The data is compiled from various studies and presented for easy comparison.
Table 1: Effect of this compound on Proteins Involved in Inflammation
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| COX-2 | Human Osteoarthritis Chondrocytes | Stimulated with IL-1β | Dose-dependent inhibition of IL-1β-induced expression.[1] | [1] |
| iNOS | Human Osteoarthritis Chondrocytes | Stimulated with IL-1β | Dose-dependent inhibition of IL-1β-induced expression.[1] | [1] |
| p-NF-κB p65 | Human Osteoarthritis Chondrocytes | Stimulated with IL-1β | Inhibition of IL-1β-induced phosphorylation. | [1] |
| p-JNK | Human Osteoarthritis Chondrocytes | Stimulated with IL-1β | Inhibition of IL-1β-induced phosphorylation. | [1] |
| p-p38 | Human Osteoarthritis Chondrocytes | Stimulated with IL-1β | Inhibition of IL-1β-induced phosphorylation. | [1] |
| p-ERK | Human Osteoarthritis Chondrocytes | Stimulated with IL-1β | Inhibition of IL-1β-induced phosphorylation. | [1] |
Table 2: Effect of this compound on Proteins Involved in Apoptosis
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| Bax | A549 (Non-small cell lung cancer) | EA treatment | Upregulation of protein expression. | [2] |
| Bcl-2 | A549 (Non-small cell lung cancer) | EA treatment | Downregulation of protein expression. | [2] |
| Cleaved Caspase-3 | A549 (Non-small cell lung cancer) | EA treatment | Upregulation of protein expression. | [2] |
Table 3: Effect of this compound on Proteins Involved in Cell Signaling
| Target Protein | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| Par3 | A549 (Non-small cell lung cancer) | EA treatment | Upregulation of protein expression. | [2] |
| p-PI3K | A549 (Non-small cell lung cancer) | EA treatment | Inhibition of phosphorylation. | [2] |
| p-Akt | A549 (Non-small cell lung cancer) | EA treatment | Inhibition of phosphorylation. | [2] |
| p-mTOR | A549 (Non-small cell lung cancer) | EA treatment | Inhibition of phosphorylation. | [2] |
Experimental Protocols
This section provides detailed methodologies for Western blot analysis based on protocols adapted from studies investigating the effects of this compound.
Protocol 1: Western Blot Analysis of Inflammatory Proteins in Chondrocytes
This protocol is adapted from studies on the effect of EA on IL-1β-stimulated human osteoarthritis chondrocytes.[1]
1. Cell Culture and Treatment:
-
Culture primary human osteoarthritis chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treat chondrocytes with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-1β for 24 hours.
2. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Immunoblotting:
-
Incubate the membrane with primary antibodies against COX-2, iNOS, p-NF-κB p65, p-JNK, p-p38, p-ERK, or β-actin (as a loading control) overnight at 4°C. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).
Protocol 2: Western Blot Analysis of Apoptosis and PI3K/Akt Pathway Proteins in A549 Cells
This protocol is adapted from research on the effects of EA on non-small cell lung cancer cells.[2]
1. Cell Culture and Treatment:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.
-
Treat the cells with this compound at desired concentrations (e.g., 10, 20, 40 µM) for 24 or 48 hours.
2. Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 30 µg) onto a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% skim milk in TBST for 1 hour.
4. Immunoblotting:
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, Par3, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, or GAPDH (loading control) overnight at 4°C. (Typical dilution 1:1000).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (Typical dilution 1:5000) for 1 hour.
-
Wash thoroughly with TBST.
5. Detection and Quantification:
-
Detect protein bands using an ECL kit.
-
Analyze band intensities using densitometry and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits IL-1β-induced inflammatory pathways.
Caption: EA induces apoptosis via the PI3K/Akt pathway and Par3.
Caption: General workflow for Western blot analysis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Echinocystic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocystic acid (EA), a natural triterpenoid saponin, has garnered significant interest in oncological and pharmacological research due to its potential as an anti-cancer agent. Evidence suggests that EA can induce apoptosis, or programmed cell death, in various cancer cell lines, including liver, leukemia, and lung cancer cells.[1][2][3][4] The induction of apoptosis is a key mechanism for the elimination of malignant cells and is a primary endpoint in the evaluation of novel chemotherapeutic agents.
Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and quantitative method for the analysis of apoptosis. The most common assay utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI). Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium Iodide is a fluorescent intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where membrane integrity is compromised.[5] This dual-staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
These application notes provide a comprehensive protocol for the induction of apoptosis in cultured cells using this compound and subsequent analysis by flow cytometry using Annexin V and PI staining. Furthermore, we present a summary of the known signaling pathways involved in EA-induced apoptosis.
Data Presentation
Table 1: Effect of this compound (EA) on Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | EA Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Annexin V+) | Reference |
| HepG2 (Human Hepatoma) | 45 | 24 | Data not explicitly quantified as percentage, but significant induction of apoptosis was reported. | [1] |
| HL-60 (Human Promyelocytic Leukemia) | 100 | 6 | Significant induction of apoptosis observed. | [2] |
| A549 (Non-small Cell Lung Cancer) | Not specified | Not specified | EA inhibited proliferation and induced apoptosis. | [3][4] |
Note: The quantitative data for apoptosis induction by this compound is not consistently reported as percentages across different studies. The table reflects the reported pro-apoptotic effect. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HepG2, HL-60, A549) in a suitable culture vessel (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, seed 1 x 10^6 cells in a T25 culture flask.[6]
-
Cell Adherence/Growth: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for adherence (for adherent cells) and growth.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest EA concentration) in the experiment.
-
Treatment: Once the cells have reached the desired confluency, remove the existing medium and add the fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for the induction of apoptosis.
II. Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a generalized procedure based on standard Annexin V/PI staining kits.[6][7][8] It is recommended to consult the specific manufacturer's instructions for the kit being used.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with ice-cold Phosphate Buffered Saline (PBS). Trypsinize the cells and then collect them in a centrifuge tube. Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes at room temperature).[6]
-
Suspension cells: Collect the cells directly into a centrifuge tube and wash them twice with cold PBS by centrifugation.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes (e.g., blue laser for FITC and PI).
-
Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and positive control cells.[7]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Mandatory Visualizations
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the modulation of several key signaling pathways. In various cancer cells, EA treatment leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] This activation can lead to the truncation of Bid and a reduction in the anti-apoptotic protein Bcl-2, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c.[1] Cytochrome c release activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][2] Additionally, some studies suggest the involvement of the PI3K/Akt signaling pathway.[9]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing apoptosis after this compound treatment using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
Application Notes and Protocols for the Use of Echinocystic Acid in an Ovariectomy-Induced Osteoporosis Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge, particularly in postmenopausal women. The ovariectomy-induced (OVX) osteoporosis rat model is a well-established and widely used preclinical model that mimics the estrogen deficiency-related bone loss observed in postmenopausal women.[1][2][3] Echinocystic acid (EA), a natural triterpenoid saponin, has demonstrated promising osteoprotective effects in this model.[4][5][6][7] These application notes provide detailed protocols for utilizing EA in the OVX rat model and summarize the expected quantitative outcomes and underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the reported effects of this compound (EA) on bone integrity and serum biomarkers in an ovariectomy-induced osteoporosis rat model.
Table 1: Effect of this compound on Bone Microarchitecture (Femur)
| Treatment Group | Bone Mineral Density (BMD) (g/cm³) | Bone Volume/Tissue Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) |
| Sham | 0.24 ± 0.02 | 25.1 ± 3.2 | 2.8 ± 0.4 | 0.08 ± 0.01 | 0.35 ± 0.05 |
| OVX Control | 0.18 ± 0.02 | 12.3 ± 2.5 | 1.5 ± 0.3 | 0.06 ± 0.01 | 0.65 ± 0.08 |
| EA (5 mg/kg/day) | 0.21 ± 0.02 | 18.5 ± 2.8 | 2.1 ± 0.3 | 0.07 ± 0.01 | 0.48 ± 0.06 |
| EA (15 mg/kg/day) | 0.23 ± 0.02 | 22.4 ± 3.0 | 2.5 ± 0.4 | 0.08 ± 0.01 | 0.38 ± 0.05** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to OVX Control. Data synthesized from Deng et al., 2015.[4][5][6][7]
Table 2: Effect of this compound on Serum Osteogenic Markers
| Treatment Group | Alkaline Phosphatase (ALP) (U/L) | Osteocalcin (OCN) (ng/mL) |
| Sham | 125.4 ± 15.2 | 45.6 ± 5.8 |
| OVX Control | 210.8 ± 20.5 | 78.2 ± 8.1 |
| EA (5 mg/kg/day) | 165.3 ± 18.1 | 60.5 ± 7.2 |
| EA (15 mg/kg/day) | 135.7 ± 16.9 | 50.1 ± 6.5 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to OVX Control. Data synthesized from Deng et al., 2015.[4][5][6][7]
Experimental Protocols
Ovariectomy-Induced Osteoporosis Rat Model
This protocol describes the surgical procedure to induce osteoporosis in female Sprague-Dawley rats.
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Warming pad
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Site Preparation: Shave the dorsal lumbar region and disinfect the skin with an antiseptic solution.
-
Incision: Make a single midline dorsal skin incision approximately 2 cm in length at the mid-lumbar level.
-
Ovary Exposure: Locate the ovaries embedded in retroperitoneal fat pads. Gently exteriorize one ovary and the associated uterine horn through a small incision in the underlying muscle wall.
-
Ovariectomy: Ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Excise the ovary.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle incision with absorbable sutures and the skin incision with non-absorbable sutures.
-
Post-operative Care: Administer analgesics as required. Monitor the rats for signs of infection and ensure access to food and water. Allow a recovery period of at least two weeks before commencing treatment.[1]
-
Sham Operation: For the sham control group, perform the same surgical procedure, but only manipulate the ovaries without excising them.
This compound Administration
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 5 mg/mL and 15 mg/mL for 5 and 15 mg/kg/day doses, respectively, assuming a 1 mL/kg dosing volume).
-
Administration: Administer the prepared suspension or vehicle to the rats daily via oral gavage for the duration of the study (e.g., 12 weeks).[4][6]
Micro-Computed Tomography (Micro-CT) Analysis of Femur
This protocol outlines the procedure for assessing bone microarchitecture.
Materials:
-
Micro-CT scanner
-
Specimen holder
-
Analysis software
Procedure:
-
Sample Preparation: At the end of the treatment period, euthanize the rats and dissect the femurs, removing all soft tissue. Store the femurs in 70% ethanol.
-
Scanning: Secure a femur in the specimen holder and place it in the micro-CT scanner. Set the scanning parameters (e.g., voxel size: 10-20 µm, voltage: 50-70 kVp, current: 200-500 µA).
-
Image Reconstruction: Reconstruct the scanned images to generate a 3D representation of the bone.
-
Region of Interest (ROI) Selection: Define a region of interest in the distal femoral metaphysis for trabecular bone analysis, starting just below the growth plate and extending for a defined length (e.g., 2-3 mm).
-
Analysis: Using the analysis software, calculate the following parameters within the ROI:
-
Bone Mineral Density (BMD)
-
Bone Volume/Tissue Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Serum Biomarker Analysis
This protocol describes the measurement of key bone turnover markers in rat serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for rat Alkaline Phosphatase (ALP) and Osteocalcin (OCN)
-
Microplate reader
Procedure:
-
Serum Collection: Collect blood via cardiac puncture at the time of euthanasia. Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
ELISA Assay: Perform the ELISA for ALP and OCN according to the manufacturer's instructions provided with the respective kits. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of ALP and OCN in the samples by comparing their absorbance values to the standard curve.
Western Blot Analysis for PI3K/AKT and Nrf2 Signaling Pathways
This protocol details the procedure for assessing the protein expression of key signaling molecules in bone tissue.
Materials:
-
Bone tissue (e.g., from the femur)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Pulverize the frozen bone tissue in liquid nitrogen. Lyse the powdered tissue in RIPA buffer. Centrifuge to pellet the debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Experimental workflow for studying this compound in an OVX rat model.
Proposed signaling pathway of this compound in osteoporosis.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat Model for Osteoporosis - Enamine [enamine.net]
- 3. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoprotective Effect of this compound, a Triterpone Component from Eclipta prostrata, in Ovariectomy-Induced Osteoporotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoprotective Effect of this compound, a Triterpone Component from Eclipta prostrata, in Ovariectomy-Induced Osteoporotic Rats | PLOS One [journals.plos.org]
- 6. Osteoprotective Effect of this compound, a Triterpone Component from Eclipta prostrata, in Ovariectomy-Induced Osteoporotic Rats | PLOS One [journals.plos.org]
- 7. Osteoprotective Effect of this compound, a Triterpone Component from Eclipta prostrata, in Ovariectomy-Induced Osteoporotic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Echinocystic Acid in a Mouse Model of Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinocystic acid (EA), a natural triterpenoid saponin, has demonstrated significant therapeutic potential across various disease models, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3][4][5] Recent investigations have highlighted its neuroprotective capabilities in the context of cerebral ischemia, a condition characterized by reduced blood flow to the brain leading to neuronal cell death and neurological deficits. These notes provide a comprehensive overview of the experimental framework for evaluating the neuroprotective effects of EA in a mouse model of cerebral ischemia, detailing the underlying molecular mechanisms, experimental protocols, and key quantitative findings.
Molecular Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cell survival and apoptosis. A primary mechanism involves the activation of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3][6][7] Activation of PI3K/Akt by EA leads to the phosphorylation of Akt (p-Akt), which in turn modulates the expression of apoptosis-related proteins. Specifically, EA treatment has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and inhibiting the activation of cleaved caspase-3, a key executioner of apoptosis.[1][3]
Furthermore, the neuroprotective effects of EA are linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[2][6] This pathway is crucial for protecting against oxidative stress, a major contributor to secondary brain injury following cerebral ischemia.[1][2] EA has also been found to inhibit the JNK signaling pathway, which is involved in both apoptosis and inflammation.[4][7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound in mouse models of cerebral ischemia and related neurological injuries.
Table 1: Effects of this compound on Neurological Deficits and Infarct Volume
| Parameter | Control Group (Ischemia) | This compound Treated Group | Percentage Improvement | Reference |
| Modified Neurological Severity Score (mNSS) | High (indicating severe deficit) | 4.75 ± 0.55 points lower | Significant improvement | [1][3] |
| Hemorrhage Infarct Volume (%) | High | 9.84% ± 3.32% lower | 9.84% | [1][3] |
| Infarct Volume (%) | 49.15% ± 1.931% | 36.43% ± 3.964% (at 100 mg/kg) | 25.88% | [2] |
| Latency to Fall (Rotarod Test) | Short | Significantly longer | Significant improvement | [1] |
Table 2: Modulation of Apoptotic and Signaling Proteins by this compound
| Protein | Control Group (Ischemia) | This compound Treated Group | Fold Change | Reference |
| Bcl-2 | Low | Upregulated | Significant increase | [1][3] |
| Bax | High | Downregulated | Significant decrease | [1][3] |
| Bcl-2/Bax Ratio | Low | Markedly increased | Significant increase | [1] |
| Cleaved Caspase-3 | 2.52 ± 0.06 | 1.54 ± 0.10 | ~39% decrease | [1] |
| p-AKT/AKT Ratio | 1.76 ± 0.15 | 2.49 ± 0.12 | ~41% increase | [1] |
Table 3: Effects of this compound on Oxidative Stress Markers
| Marker | Control Group (Ischemia) | This compound Treated Group | Effect | Reference |
| Malondialdehyde (MDA) | High | Reduced | Antioxidant effect | [2][6] |
| Glutathione (GSH) | Low | Increased | Antioxidant effect | [2][6] |
| Heme Oxygenase-1 (HO-1) | Low | Increased | Antioxidant effect | [2][6] |
| NQO1 | Low | Increased | Antioxidant effect | [2][6] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the neuroprotective effects of this compound.
Signaling Pathway
Caption: Signaling pathways modulated by this compound to confer neuroprotection.
Experimental Protocols
Animal Model of Focal Cerebral Ischemia (MCAO)
The middle cerebral artery occlusion (MCAO) model is a widely used and reproducible method to mimic focal cerebral ischemia in rodents.[8][9]
Materials:
-
Male C57BL/6 mice (22-28 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip[10]
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA permanently.
-
Temporarily clamp the ICA and the origin of the ECA.
-
Introduce the silicon-coated 6-0 monofilament into the ECA through a small incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[11] The advancement distance is typically 10-11 mm from the carotid bifurcation.[10]
-
A drop in cerebral blood flow, if monitored, confirms successful occlusion.
-
Maintain the filament in place for the desired duration of ischemia (e.g., 60-90 minutes for transient MCAO).[4][9]
-
For reperfusion, gently withdraw the filament.
-
Ligate the ECA stump and close the cervical incision.
-
Allow the animal to recover in a heated cage.
This compound Administration
Materials:
-
This compound (EA)
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Prepare a stock solution of EA in the appropriate vehicle.
-
Administer EA intraperitoneally (i.p.) at a dose of 50 mg/kg or 100 mg/kg.[1][2]
-
The timing of administration can be before or immediately after the induction of ischemia, depending on the study design (pre-treatment or post-treatment).[2][4] For post-treatment studies, EA can be administered once daily for a specified number of days following the ischemic event.[1][3]
Neurological and Behavioral Assessment
a. Modified Neurological Severity Score (mNSS): This is a composite scoring system to evaluate motor, sensory, balance, and reflex functions. The score ranges from 0 (no neurological deficit) to 18 (maximal deficit).[1] A commonly used simpler scale is a five-point scale: 0: No deficit; 1: Failure to extend the contralateral forepaw; 2: Circling to the contralateral side; 3: Falling to the contralateral side; 4: No spontaneous walking with depressed consciousness.[12]
b. Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[1]
c. Claw Force Test: This test measures grip strength, which can be impaired after cerebral ischemia.[1]
Histological and Infarct Volume Analysis
a. TTC Staining for Infarct Volume:
-
At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the mice and perfuse transcardially with saline.
-
Carefully remove the brain and section it into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[12][13]
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. Edema-adjusted infarct volume can be calculated to account for brain swelling.[13]
b. Staining for Neuronal Death and Morphology:
-
Fluoro-Jade C Staining: To specifically label degenerating neurons.[1][3]
-
TUNEL Staining: To detect apoptotic cells by labeling DNA fragmentation.[2][6][14]
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of neuronal injury.[2][6][14]
Molecular Analysis
a. Western Blotting:
-
Collect brain tissue from the ischemic hemisphere.
-
Homogenize the tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1, NQO1).[1][2][3][6][7][14]
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
b. Measurement of Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation.[2][6][14]
-
Glutathione (GSH) Assay: To measure the level of this key antioxidant.[2][6][14]
-
Dihydroethidium (DHE) Staining: To detect reactive oxygen species (ROS) in brain tissue sections.[2][6][14]
References
- 1. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
- 7. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 10. Inhibition of myeloperoxidase oxidant production by N-acetyl lysyltyrosylcysteine amide reduces brain damage in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Echinocystic Acid Solubility for In-Vivo Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with echinocystic acid in in vitro settings. The following information is designed to troubleshoot common issues and provide clear protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural pentacyclic triterpenoid saponin with a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Like many triterpenoids, it is a lipophilic compound, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers.[2][3] This low solubility can lead to precipitation of the compound during experiments, resulting in an inaccurate final concentration and unreliable data.[4]
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
The most commonly recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[5] Other organic solvents such as ethanol may also be effective due to the lipophilic nature of triterpenoids.[2] It is crucial to first dissolve the compound completely in the organic solvent before further dilution into aqueous media.
Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What is happening?
This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment.[4] The DMSO from the stock solution is diluted, and the aqueous nature of the cell culture medium cannot keep the lipophilic this compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxicity.[4] It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO you intend to use.
Troubleshooting Guide: Compound Precipitation in Cell Culture
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The final concentration of this compound exceeds its solubility in the aqueous media.[6] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in DMSO and use a smaller volume for the final dilution. - Perform serial dilutions of the stock solution in the culture medium rather than a single large dilution.[7] |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility. - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. - Interaction with media components: The compound may interact with salts, proteins, or other components in the media. | - Pre-warm the cell culture media to 37°C before adding the compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques. |
Quantitative Data: this compound Solubility
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL (211.55 mM)[5] | A high degree of solubility is noted, but saturation may be unknown. |
| Water | < 0.1 mg/mL (insoluble)[5] | This compound is practically insoluble in water. |
| Ethanol | Soluble | Triterpenoids are generally soluble in ethanol, though specific quantitative data for this compound is not readily available.[2] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment of this compound
This protocol uses the shake-flask method to determine the equilibrium solubility of this compound in a chosen solvent.[8]
Materials:
-
This compound powder
-
Selected solvent (e.g., PBS, cell culture medium)
-
Sealed glass vials
-
Orbital shaker or magnetic stirrer at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to reach equilibrium.
-
After agitation, allow the solution to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
-
The resulting concentration is the equilibrium solubility of this compound in that solvent at that temperature.
Protocol 2: Improving this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9]
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer
-
Freeze-dryer (optional)
Methodology (Co-precipitation Method): [9]
-
Prepare a saturated aqueous solution of the chosen cyclodextrin.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring for 24-48 hours at a constant temperature.
-
A precipitate of the inclusion complex should form.
-
Collect the precipitate by filtration and wash it with a small amount of cold water.
-
Dry the complex, preferably by freeze-drying, to obtain a powder.
-
The resulting powder can then be tested for its solubility in aqueous media.
Protocol 3: Enhancing this compound Solubility with Saponins
Certain saponins can form micelles that can solubilize other hydrophobic compounds.[10]
Materials:
-
This compound
-
A solubilizing saponin (e.g., from Quillaja saponaria)[10]
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer
-
Sonicator
Methodology:
-
Prepare a stock solution of the solubilizing saponin in the desired aqueous buffer. The concentration will need to be optimized but can start in the low millimolar range.
-
Add this compound powder to the saponin solution.
-
Stir the mixture vigorously for several hours.
-
Sonication can be used to aid in the dispersion and micelle formation.
-
After mixing, filter the solution to remove any undissolved this compound.
-
The concentration of solubilized this compound in the filtrate can be determined by HPLC.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:510-30-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. ijpsonline.com [ijpsonline.com]
Echinocystic acid stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Echinocystic Acid (EA) in cell culture experiments. It includes troubleshooting advice and frequently asked questions to address common challenges related to its stability and solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on its stability and handling in cell culture media.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
This is often the primary indicator of compound instability or precipitation. The effective concentration of EA in the medium may be lower than the nominal concentration.
-
Possible Cause 1: Precipitation of this compound.
-
Explanation: this compound is a hydrophobic pentacyclic triterpenoid with very low aqueous solubility.[1][2] When a concentrated DMSO stock solution is diluted into aqueous cell culture medium, the compound can precipitate out of solution, either immediately or over time.
-
Solution:
-
Optimize Stock Solution & Dilution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). When preparing the working solution, perform serial dilutions in cell culture medium, vortexing or gently mixing between each step to ensure gradual dilution.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and to reduce the risk of precipitation.
-
Visual Inspection: Before adding the medium to your cells, visually inspect the prepared solution (against a light source) for any signs of cloudiness or precipitate. If observed, the solution should be remade.
-
-
-
Possible Cause 2: Degradation of this compound in Culture Medium.
-
Explanation: The chemical stability of a compound can be affected by the components of the cell culture medium and the incubation conditions. Factors include pH, temperature (37°C), and enzymatic activity from serum. Pentacyclic triterpenes have been shown to be less stable under alkaline conditions.[3] Standard cell culture media, buffered with bicarbonate, typically have a pH of 7.2-7.4, which can rise if the CO₂ concentration is not properly maintained.
-
Solution:
-
pH Monitoring: Ensure your incubator's CO₂ levels are stable to maintain the medium's pH. A drift towards alkalinity (pH > 7.6) could accelerate degradation.
-
Fresh Preparation: Prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions.
-
Time-Course Experiments: If you suspect degradation during long-term incubations (e.g., > 24 hours), consider replacing the medium with freshly prepared EA-containing medium at regular intervals.
-
-
Issue 2: Observing crystals or precipitate in cell culture wells after incubation.
-
Possible Cause: Compound Precipitation Over Time.
-
Explanation: Even if the initial working solution appears clear, changes in temperature, evaporation, or interactions with cellular components can cause the hydrophobic compound to precipitate over the course of the experiment.
-
Solution:
-
Solubility Limit: You may be working at a concentration that is above the solubility limit of this compound in your specific cell culture medium. Try performing a dose-response experiment at lower concentrations.
-
Serum Concentration: The presence of serum proteins, like albumin, can help solubilize hydrophobic compounds. If working in serum-free conditions, the solubility of EA will be significantly lower. Consider if your experimental design can tolerate a low percentage of serum (e.g., 1-2%).
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for cell culture experiments? A:
-
Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% sterile DMSO. Aliquot this stock into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock. Prepare your final working concentrations by diluting the stock solution directly into your complete cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately and thoroughly. Do not add medium to the concentrated DMSO stock. Always prepare the working solution fresh before use.
Q2: What is the expected stability of this compound in cell culture medium at 37°C? A: While specific data for this compound is limited, related pentacyclic triterpenes are known to be relatively stable in neutral to acidic aqueous solutions but can degrade under alkaline conditions (pH > 8.0).[3] In standard cell culture medium (pH 7.2-7.4) at 37°C, some degradation may occur over extended periods (e.g., > 48-72 hours). For long-term experiments, it is advisable to either replace the medium periodically or to conduct a stability study to quantify its concentration over time.
Q3: How can I test the stability of this compound in my specific cell culture medium? A: You can perform a simple stability experiment by incubating a solution of this compound in your cell-free culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) and store them at -80°C. The concentration of the remaining this compound in the samples can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data on Pentacyclic Triterpene Stability
| pH | Storage Duration | Remaining Pentacyclic Triterpenes (%) | Stability Assessment |
| 5.8 | 8 weeks | ~100% | Stable |
| 7.0 | 8 weeks | ~100% | Stable |
| 8.2 | 8 weeks | < 90% | Unstable |
This data suggests that maintaining a neutral or slightly acidic pH is crucial for the stability of this class of compounds.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Thaw a frozen aliquot of 10 mM this compound in DMSO at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of complete medium to obtain a 100 µM solution. Mix thoroughly by gentle vortexing or pipetting.
-
Perform the final 1:10 dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium to achieve the final 10 µM concentration.
-
Mix the final solution thoroughly. The final DMSO concentration will be 0.1%.
-
Visually inspect for any signs of precipitation before adding to cells.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a cell-free medium over 48 hours.
-
Prepare a 10 µM working solution of this compound in your desired cell culture medium as described in Protocol 1.
-
Dispense 1 mL aliquots of this solution into sterile, capped tubes.
-
Immediately process the "Time 0" sample: Transfer the 1 mL to a labeled storage tube and freeze at -80°C.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At subsequent time points (e.g., 2, 8, 24, and 48 hours), remove one tube from the incubator and immediately freeze it at -80°C.
-
Once all samples are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of the JNK signaling pathway by this compound.
References
Potential off-target effects of Echinocystic acid in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinocystic acid (EA) in cellular models.
Troubleshooting Guides and FAQs
I. General Handling and Preparation
Question: My this compound (EA) is not dissolving properly in my cell culture medium. What should I do?
Answer: this compound, as a triterpenoid saponin, has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium.[1]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve EA in 100% DMSO to create a stock solution (e.g., 10-20 mM). Gentle warming or sonication can aid dissolution.[1]
-
Serial Dilution: If you need a range of concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed cell culture medium and vortex immediately to ensure proper mixing. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[1][2]
-
Solubility Check: After dilution, visually inspect the medium for any precipitation. If precipitation occurs, you may need to lower the final concentration of EA or slightly increase the final DMSO concentration (while staying within the tolerable limit for your cell line).
Question: I am concerned about the stability of this compound in my cell culture medium during long-term experiments. How stable is it?
Answer: Triterpenoid saponins like this compound are generally stable under standard cell culture conditions (pH 7.2-7.4, 37°C). One study on similar saponins showed they were hydrolytically stable in buffer solutions for over six months. However, the stability can be influenced by factors like pH and the specific components of your culture medium. It is good practice to prepare fresh dilutions of EA from your DMSO stock for each experiment.
II. Unexpected Experimental Results
Question: I am not observing the expected cytotoxic or pro-apoptotic effects of EA on my cancer cell line. What could be the reason?
Answer: Several factors could contribute to a lack of expected activity:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to EA. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Compound Potency: Ensure the purity and integrity of your EA compound. If possible, verify its identity and purity using analytical methods.
-
Experimental Conditions:
-
Cell Density: High cell density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density.
-
Incubation Time: The pro-apoptotic effects of EA are time-dependent. You may need to extend the incubation period (e.g., 24, 48, or 72 hours).
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to compounds and reduce their effective concentration. Consider reducing the serum concentration during treatment, if your cells can tolerate it.
-
Question: I am observing cytotoxicity in my non-cancerous/normal cell line control. Is this expected?
Answer: While this compound has shown protective effects in some normal cell models under stress conditions, high concentrations may still induce cytotoxicity.[3][4] It is essential to determine the IC50 of EA in your non-cancerous cell line to establish a non-toxic working concentration range for your experiments. Some studies have indicated that certain triterpenes exhibit selective cytotoxicity towards cancer cells over normal cells, but this is not always the case and is cell-line dependent.[5][6]
Question: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show an unexpected increase in signal with EA treatment. What could be the issue?
Answer: This could be due to interference of this compound with the assay itself. Some compounds can chemically interact with the tetrazolium salts (like MTT) or the formazan product, leading to a false positive or negative signal.
Troubleshooting Steps:
-
Run a Cell-Free Control: Add EA to cell-free medium containing the assay reagent to see if it directly reduces the reagent.
-
Use an Alternative Viability Assay: If interference is suspected, use a different viability assay that relies on a different principle, such as a resazurin-based assay (e.g., alamarBlue), a protease-based viability assay, or a method that measures ATP content (e.g., CellTiter-Glo).
-
Direct Cell Counting: Use a method like trypan blue exclusion or an automated cell counter to directly assess cell viability.
III. Off-Target Effects
Question: I suspect this compound is causing off-target effects in my cellular model. How can I investigate this?
Answer: Investigating off-target effects requires a multi-pronged approach:
-
Phenotypic Analysis: Carefully observe your cells for any unexpected morphological changes, alterations in growth rate, or changes in the expression of proteins unrelated to your primary pathway of interest.
-
Signaling Pathway Analysis: Perform a broader analysis of key signaling pathways beyond the known targets of EA. You can use antibody arrays or perform Western blotting for key proteins in other major pathways (e.g., MAPK/ERK, NF-κB).
-
Control Experiments:
-
Use of Inhibitors/Activators: If you suspect EA is affecting a particular off-target pathway, use known inhibitors or activators of that pathway in combination with EA to see if the unexpected phenotype is rescued or mimicked.
-
Knockdown/Knockout Models: If you have a specific off-target protein in mind, using siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of that protein can help confirm if it is involved in the observed effects of EA.
-
-
In Silico Prediction: Computational tools can predict potential off-target binding of small molecules to a panel of proteins.[3] This can provide clues for further experimental validation.
Question: Does this compound induce endoplasmic reticulum (ER) stress or reactive oxygen species (ROS) in normal cells?
Answer: One study in HL-60 cells suggested that EA-induced apoptosis is independent of ROS generation.[7] However, the potential for EA to induce ER stress has not been extensively studied. Some natural compounds are known to induce ER stress, which can be a potential off-target effect.[8][9] To investigate this, you can perform Western blotting for ER stress markers like GRP78, CHOP, and phosphorylated IRE1α. To assess ROS production, you can use fluorescent probes like DCFDA in flow cytometry or fluorescence microscopy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | 24 | ~45 | [10] |
| HL-60 | Human Promyelocytic Leukemia | DNA Fragmentation | 6 | ~100 | [7] |
| A549 | Human Non-Small Cell Lung Cancer | CCK-8 | 24 | Not specified, but dose-dependent inhibition observed up to 10 µM | [10][11] |
| HCEC | Normal Human Colon Epithelial Cells | Crystal Violet | Not specified | Less active than in cancer cell lines | [12] |
| HTB-26 | Human Breast Cancer | Crystal Violet | Not specified | 10-50 | [12] |
| PC-3 | Human Prostate Cancer | Crystal Violet | Not specified | 10-50 | [12] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13]
Materials:
-
96-well cell culture plates
-
This compound (EA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of EA (prepared by diluting a DMSO stock in culture medium) and a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is based on standard Annexin V/PI staining procedures.[14]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with EA at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing FBS.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol provides a general procedure for Western blotting of apoptosis markers.[15]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK, p-p38, p-Akt, p-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with EA, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis via JNK/p38 MAPK and mitochondrial pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for studying EA effects in cellular models.
References
- 1. An Involvement of Oxidative Stress in Endoplasmic Reticulum Stress and Its Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico and pharmacokinetic assessment of this compound effectiveness in Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. The Cytotoxic and Apoptotic Effects of Usnic Acid on Prostate Cancer versus Normal Cells [mdpi.com]
- 7. This compound induces apoptosis in HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assay on Saponin-treated A431 Cells [protocols.io]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Echinocystic Acid Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of echinocystic acid (EA) in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cells?
A1: this compound (EA) is a natural pentacyclic triterpenoid saponin with demonstrated anticancer properties. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion, and cell cycle arrest.[1][2] EA has been shown to exert its effects by modulating key signaling pathways, notably inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[1][3]
Q2: Which cancer cell lines have been reported to be sensitive to this compound?
A2: this compound has shown anticancer activity in several cancer cell lines, including:
-
Hepatocellular carcinoma: HepG2 cells.[1]
Q3: What is a typical starting concentration range for this compound in in vitro studies?
A3: Based on published data, a common starting point for a dose-response study with this compound is a wide concentration range from 0.01 µM to 100 µM. This allows for the determination of the half-maximal inhibitory concentration (IC50) for your specific cell line. For mechanism-of-action studies, it is advisable to use concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Q4: How long should I incubate the cancer cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the endpoint being measured. Common incubation periods for cytotoxicity assays range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal duration for observing the desired effect in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability readings between wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dispensing of cells, media, or EA solutions. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. For drug dilutions, perform serial dilutions carefully. 3. To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| No significant cytotoxic effect observed at expected concentrations. | 1. Compound instability: EA may degrade in the culture medium over long incubation times. 2. Low cell sensitivity: The chosen cell line may be resistant to EA. 3. Sub-optimal assay conditions: Incubation time may be too short, or the cell seeding density may be too high. | 1. Prepare fresh EA dilutions for each experiment. For longer experiments, consider a medium change with fresh EA. 2. Test a wider range of concentrations and/or a longer incubation period. Consider using a different, more sensitive cell line as a positive control. 3. Optimize incubation time and cell density. A lower cell density may increase sensitivity to the compound. |
| Precipitation of this compound in the culture medium. | 1. Low solubility: EA may have limited solubility in aqueous media, especially at higher concentrations. 2. Solvent concentration: The final concentration of the solvent (e.g., DMSO) may be too low to keep the compound dissolved. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells. 2. Check the final solvent concentration in the culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to include a vehicle control (medium with the same solvent concentration without EA). |
| Inconsistent results between experiments. | 1. Mycoplasma contamination: Can alter cellular response to treatments. 2. Variation in cell passage number: Cells at very high or low passage numbers can behave differently. 3. Reagent variability: Differences in serum batches or other media components. | 1. Regularly test your cell lines for mycoplasma contamination. 2. Use cells within a consistent and defined passage number range for all experiments. 3. Use the same batch of serum and other critical reagents for a set of related experiments to ensure consistency. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HL-60 | Promyelocytic Leukemia | ~50 | 24 | MTT Assay |
| A549 | Non-small Cell Lung Cancer | Not explicitly stated, but significant effects observed at 20-80 µM | 24 | CCK-8 Assay |
| HepG2 | Hepatocellular Carcinoma | Activity reported, but specific IC50 not provided | Not specified | Not specified |
Note: IC50 values can vary significantly between laboratories due to differences in cell culture conditions, assay methods, and passage numbers. It is essential to determine the IC50 for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest EA concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol is for assessing the effect of this compound on the protein expression levels in the PI3K/Akt/mTOR signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
Addressing Echinocystic acid precipitation in aqueous solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with echinocystic acid. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the common challenge of its precipitation in aqueous solutions.
Troubleshooting Guide
Here are some common issues encountered during the preparation of this compound solutions and how to resolve them.
Q1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous buffer. What went wrong?
A1: This is a common issue when the final concentration of this compound in the aqueous buffer exceeds its solubility limit. The abrupt change in solvent polarity from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be too high for the chosen aqueous buffer. Try preparing a more dilute solution.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment allows (typically <0.5% for cell-based assays) to help maintain solubility.[1]
-
Slow Down the Dilution: Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This gradual dilution can prevent localized high concentrations that lead to precipitation.
-
Consider Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your buffer.
Q2: I managed to dissolve the this compound, but it precipitated over time while sitting on the bench or in the incubator. Why is this happening?
A2: This phenomenon, known as "creeping precipitation," can occur for several reasons:
-
Supersaturation: Your initial solution may have been supersaturated, meaning it held more dissolved compound than it could thermodynamically maintain over time.
-
Temperature Changes: A decrease in temperature can lower the solubility of echinocyst-ic acid, causing it to precipitate.
-
pH Fluctuation: Changes in the pH of your buffer, perhaps due to CO2 absorption from the air, can alter the ionization state and solubility of the acidic this compound.
-
Evaporation: Evaporation of the solvent over time will increase the concentration of this compound, potentially exceeding its solubility limit.
Preventative Measures:
-
Work with Stable Concentrations: Determine the highest stable concentration of this compound in your final aqueous buffer over the time course of your experiment.
-
Maintain Constant Temperature: Store and handle your solutions at a constant temperature.
-
Use Tightly Sealed Containers: Minimize evaporation by using sealed vials or tubes.
-
Buffer Stability: Ensure your buffer has sufficient capacity to maintain a stable pH.
Q3: I'm trying to avoid using DMSO in my experiment. What are my alternatives for dissolving this compound in an aqueous solution?
A3: While challenging due to its hydrophobic nature, you can improve the aqueous solubility of this compound without DMSO by using the following methods:
-
pH Adjustment: As this compound is a carboxylic acid with a predicted pKa of approximately 4.43, its solubility in water will increase significantly as the pH is raised above this value.[2] At a higher pH, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound in their central cavity, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
-
Co-solvents: Small amounts of other water-miscible organic solvents, such as ethanol or polyethylene glycol (PEG), can be used in combination with water to increase the solubility of hydrophobic compounds.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is poorly soluble in water but shows good solubility in several organic solvents. The table below summarizes known solubility data.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 89 - 94 mg/mL | [3][4] |
| Ethanol | ~5 mg/mL (for Oleanolic Acid) | [3] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [2] |
| Water | <0.1 mg/mL (practically insoluble) |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a high-solubility organic solvent like DMSO. For example, you can prepare a 10 mM stock solution in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the pKa of this compound and why is it important?
A3: The predicted pKa of the carboxylic acid group on this compound is approximately 4.43.[2] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For a weak acid like this compound, solubility in water increases as the pH of the solution moves above the pKa, due to the formation of the more polar and soluble carboxylate anion.
Q4: Can I use sonication or heating to help dissolve this compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions or using methods like cyclodextrin complexation. However, be cautious with temperature to avoid any potential degradation of the compound. Always visually inspect the solution after it returns to room temperature to ensure it remains free of precipitate.
Experimental Protocols
Here are detailed methodologies for preparing aqueous solutions of this compound.
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This is the most common method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), sterile
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
-
Dilute the Stock Solution:
-
Warm your aqueous buffer to the desired final temperature (e.g., room temperature or 37°C).
-
While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of this compound.
-
Important: The final concentration of DMSO should be kept to a minimum, typically below 0.5% for cell-based assays, to avoid solvent toxicity.[1]
-
Diagram of the DMSO-Based Dilution Workflow
Caption: Workflow for preparing an aqueous solution of this compound from a DMSO stock.
Protocol 2: Solubilization using pH Adjustment
This method leverages the acidic nature of this compound to increase its aqueous solubility.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water or desired buffer with low buffering capacity
-
pH meter
Procedure:
-
Prepare a Suspension:
-
Disperse the desired amount of this compound powder in the aqueous vehicle to create a suspension.
-
-
Adjust the pH:
-
While stirring the suspension, slowly add 0.1 M NaOH dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
As the pH increases above the pKa of ~4.43, the this compound will begin to dissolve as it converts to its more soluble salt form.
-
Continue adding NaOH until the this compound is fully dissolved. A final pH of 7-8 is often sufficient to achieve concentrations suitable for many in vitro assays.
-
-
Final pH Adjustment (Optional):
-
If necessary, carefully adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Be aware that lowering the pH too much may cause the this compound to precipitate.
-
Logical Diagram of pH-Dependent Solubility
Caption: Relationship between pH and the solubility of this compound.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol involves the formation of an inclusion complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or aqueous buffer
Procedure:
-
Prepare HP-β-CD Solution:
-
Dissolve the desired amount of HP-β-CD in the aqueous vehicle. The concentration of HP-β-CD will depend on the target concentration of this compound and the desired molar ratio. A common starting point is a 5-10% (w/v) solution of HP-β-CD.
-
-
Form the Inclusion Complex:
-
Add the this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature or with gentle warming (e.g., 37-40°C) for several hours (e.g., 2-24 hours) to facilitate the formation of the inclusion complex.
-
-
Clarify the Solution:
-
After the complexation period, centrifuge or filter the solution to remove any undissolved this compound. The clear supernatant is your working solution.
-
Note on Molar Ratios: The optimal molar ratio of this compound to HP-β-CD may need to be determined empirically. For similar triterpenoids like oleanolic acid, various molar ratios have been explored.[1] A 1:1 molar ratio is a common starting point for investigation.
Workflow for Cyclodextrin-Based Solubilization
Caption: General workflow for solubilizing this compound using HP-β-CD.
References
Technical Support Center: Echinocystic Acid Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid experimental artifacts when working with Echinocystic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation in my cell culture medium after adding this compound. What's causing this and how can I prevent it?
A1: this compound has poor aqueous solubility, which often leads to precipitation in cell culture media. This can cause inaccurate dosing and cytotoxicity not related to the compound's biological activity.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is commonly used. Ensure the compound is fully dissolved before further dilution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform a serial dilution, first into a smaller volume of media or phosphate-buffered saline (PBS), mixing thoroughly at each step before adding to the final culture volume. This gradual change in solvent polarity can help maintain solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the diluted this compound can sometimes improve solubility. However, avoid excessive heat as it may degrade the compound.
-
Visual Inspection: Always visually inspect your culture plates for precipitation after adding the compound. If precipitation is observed, the results from that experiment may be unreliable.
Q2: My cell viability assay (e.g., MTT, MTS) results are inconsistent or show an unexpected increase in viability at high concentrations of this compound. What could be the issue?
A2: This is a common artifact. The MTT assay, in particular, can be prone to interference from compounds that can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[2] Additionally, precipitates of the compound can interfere with the optical density readings.
Troubleshooting Steps:
-
Include a Cell-Free Control: To test for direct MTT reduction, incubate this compound in cell-free media with the MTT reagent. If a color change occurs, this indicates direct chemical interference.
-
Use an Alternative Viability Assay: Consider using a viability assay with a different readout, such as one based on ATP content (e.g., CellTiter-Glo®), protease activity (e.g., CytoTox-Glo™), or a dye exclusion method (e.g., Trypan Blue).
-
Microscopic Examination: Always accompany plate-reader-based assays with visual inspection of the cells under a microscope to confirm that the assay results correlate with cell morphology and number.
-
Address Solubility Issues: As precipitation can interfere with absorbance readings, ensure that the compound is fully dissolved in the culture medium by following the steps outlined in Q1.
Q3: I am observing high background or unexpected signals in my fluorescence-based assays. Could this compound be interfering?
A3: Yes, some compounds can exhibit autofluorescence, meaning they fluoresce at certain excitation and emission wavelengths, which can interfere with the signals from your fluorescent probes.
Troubleshooting Steps:
-
Measure Autofluorescence: Run a control experiment with cells treated with this compound but without your fluorescent dye. Measure the fluorescence at the same excitation and emission wavelengths used in your assay to determine the compound's intrinsic fluorescence.
-
Subtract Background: If autofluorescence is detected, subtract the signal from the compound-only control from your experimental readings.
-
Choose Fluorophores with Different Spectra: If possible, use fluorescent dyes that have excitation and emission spectra that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often less prone to interference from compound autofluorescence.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize autofluorescence while still observing the desired biological effect.
Q4: How can I be sure that the observed effects are due to the specific action of this compound and not off-target effects or artifacts?
A4: This is a critical aspect of any study involving a bioactive compound.
Validation Strategies:
-
Purity Analysis: Ensure the purity of your this compound. Impurities could be responsible for the observed biological activity. Purity should be ≥98% as determined by methods like HPLC.[3]
-
Dose-Response Relationship: A clear dose-response relationship, where the biological effect increases with the concentration of the compound up to a certain point, suggests a specific interaction. Be wary of unusually steep or non-sigmoidal dose-response curves, which might indicate artifacts like aggregation.
-
Use of Controls: Always include appropriate controls, such as vehicle controls, positive controls (a known activator or inhibitor of the pathway of interest), and negative controls.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.
-
Target Engagement Studies: If a specific molecular target is hypothesized, perform experiments to demonstrate that this compound directly interacts with and modulates the activity of that target.
Data Presentation
This compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 94 mg/mL[4] | 198.85 mM[4] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.[4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[5] | 0.7 mM[5] | Illustrates the significant drop in solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol is designed to minimize precipitation and ensure accurate dosing in in vitro experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C or -80°C for long-term stability.[4]
-
-
Prepare an Intermediate Dilution:
-
Warm your sterile PBS or cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the warmed PBS or media. For example, to prepare a 1 mM intermediate solution from a 50 mM stock, dilute 1:50. Mix thoroughly by gentle pipetting or vortexing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Ensure the final DMSO concentration is below 0.5%. For example, if your final treatment volume is 10 mL and you add 10 µL of a 10 mM intermediate stock in 50% DMSO, your final concentration will be 10 µM with 0.05% DMSO.
-
Visually inspect the final working solution and the culture wells after addition for any signs of precipitation.
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cells cultured in appropriate plates
-
This compound working solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Non-Linear Dose-Response Curves of Echinocystic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Echinocystic acid (EA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting the often complex, non-linear dose-response curves observed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a non-linear dose-response curve, and why is it relevant for this compound?
A1: A non-linear dose-response curve is one that does not follow a simple linear or sigmoidal (S-shaped) pattern. A common type of non-linear curve is the U-shaped or biphasic curve, which demonstrates a phenomenon known as hormesis.[1][2] Hormesis is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[1][2] For a compound like this compound, a triterpenoid saponin with diverse biological activities, observing a non-linear dose-response is plausible.[3][4] This is because at low concentrations, it may activate specific signaling pathways that promote cell survival or reduce inflammation, while at higher concentrations, it might induce cytotoxicity through off-target effects or overwhelming cellular defense mechanisms.[3] It is crucial to identify the full dose-response range to avoid misinterpreting experimental results, as a narrow concentration range might only reveal one aspect of the compound's activity.
Q2: I am observing a U-shaped dose-response in my cell viability assay with this compound. How do I interpret this?
A2: A U-shaped curve in a cell viability assay (like an MTT assay) would indicate that low concentrations of this compound are more cytotoxic than moderate concentrations, while high concentrations are again highly cytotoxic. This is less common than the inverted U-shape for viability. However, if you are measuring a therapeutic effect, such as the inhibition of a pro-inflammatory marker, an inverted U-shape is more likely. This would suggest that low to moderate doses of EA are effective, but at very high doses, the therapeutic effect diminishes. This could be due to the activation of counter-regulatory pathways or general cellular stress that interferes with the specific therapeutic mechanism.
Q3: What are the key signaling pathways modulated by this compound that could contribute to a non-linear dose-response?
A3: this compound has been shown to modulate several key signaling pathways, which could explain its complex dose-response relationships. These include:
-
NF-κB Pathway: EA has been shown to inhibit the NF-κB pathway, which is a central regulator of inflammation.[4] The dose-dependent inhibition of this pathway could explain its anti-inflammatory effects.
-
MAPK Pathways (ERK and JNK): EA can inhibit the ERK and JNK signaling pathways.[4][5] These pathways are involved in cell proliferation, differentiation, and apoptosis. Differential effects on these pathways at various concentrations could lead to a non-linear response.
-
PI3K/AKT Pathway: EA has also been reported to activate the PI3K/AKT pathway, which is crucial for cell survival and growth.[4] The interplay between the pro-survival PI3K/AKT pathway and pro-apoptotic pathways at different EA concentrations could result in a biphasic effect on cell viability.
Q4: Is there published quantitative data showing a clear U-shaped or biphasic dose-response for this compound?
A4: While several studies report dose-dependent effects of this compound, there is a lack of explicit, published quantitative data demonstrating a classic hormetic (U-shaped or inverted U-shaped) dose-response curve.[4][6][7][8] The existing literature primarily focuses on monotonic dose-responses within the tested concentration ranges.[4][6][7][8] Therefore, while the theoretical basis for a non-linear response exists due to EA's complex pharmacology, more research is needed to experimentally define a hormetic dose range for various endpoints. The tables below provide an illustrative example of what such data might look like, based on the principles of hormesis.
Data Presentation
Table 1: Illustrative Example of a Biphasic Dose-Response of this compound on Cell Viability (MTT Assay)
This table presents hypothetical data to illustrate a biphasic (hormetic) effect where low doses of this compound show a slight proliferative effect, while higher doses are cytotoxic.
| Concentration of this compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 115 | 6.1 |
| 1 | 108 | 5.8 |
| 10 | 85 | 4.9 |
| 50 | 45 | 3.7 |
| 100 | 20 | 2.5 |
Table 2: Reported Dose-Dependent Effects of this compound on Key Signaling Proteins
This table summarizes reported dose-dependent inhibitory effects of this compound on the phosphorylation of key signaling proteins. Note that these studies did not report a biphasic effect within the tested concentrations.
| Target Protein | Cell Line/Model | Concentrations Tested | Observed Effect |
| p-NF-κB (p65) | LPS-induced BV2 cells | 16 µM | Inhibition of phosphorylation[7] |
| p-JNK | Cerebral I/R injury in mice | Dose-dependent | Decreased phosphorylation[5] |
| p-ERK | RANKL-induced BMMs | 12.5, 25, 50 µM | Suppression of phosphorylation[4] |
| p-Akt | MPTP-induced Parkinson's model | Not specified | Activation (increased phosphorylation)[4] |
Mandatory Visualizations
Figure 1: Conceptual diagram of a biphasic dose-response.
References
- 1. Hormesis: the dose-response revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Echinocystic Acid In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of echinocystic acid.
FAQs: Understanding and Addressing Poor Bioavailability
Q1: What is this compound and why is its bioavailability a concern?
This compound (EA) is a pentacyclic triterpenoid saponin with a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its therapeutic potential is often limited by its poor oral bioavailability. This is primarily attributed to its low aqueous solubility, which restricts its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving the solubility and dissolution rate of EA. These include:
-
Solid Dispersions: Dispersing EA in a hydrophilic polymer matrix at a molecular level to enhance its wettability and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating EA in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized state for absorption.
-
Nanoparticles: Reducing the particle size of EA to the nanometer range, which significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.
Q3: Are there any known biological barriers affecting this compound absorption?
While EA has predicted high intestinal absorption, it is also identified as a substrate for P-glycoprotein (P-gp).[1] P-gp is an efflux transporter in the intestinal epithelium that can pump absorbed EA back into the GI lumen, thereby reducing its net absorption. Some formulation strategies, particularly those involving certain surfactants in SEDDS, may have the added benefit of inhibiting P-gp.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the administered EA powder. | Formulate EA using techniques that enhance solubility and dissolution rate, such as solid dispersions, SEDDS, or nanoparticles. |
| Precipitation of EA in the GI tract after dissolution from a formulation. | For solid dispersions, select a polymer that can maintain supersaturation. For SEDDS, optimize the formulation to ensure the emulsion is stable upon dilution in GI fluids. |
| P-glycoprotein efflux. | Consider co-administration with a known P-gp inhibitor or use formulation excipients (e.g., certain surfactants in SEDDS) that have P-gp inhibitory effects. |
| Inadequate analytical sensitivity. | Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of EA in plasma. |
Issue 2: Inconsistent In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| In vitro dissolution method does not mimic in vivo conditions. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states. |
| Formulation instability in the GI tract. | Evaluate the stability of the formulation (e.g., emulsion droplet size for SEDDS, drug release from nanoparticles) in simulated gastric and intestinal fluids. |
| First-pass metabolism. | Investigate the potential for hepatic first-pass metabolism of EA. In silico data suggests it is a substrate for CYP3A4.[1] |
Quantitative Data Summary
As of late 2025, there is a notable absence of published, direct comparative in vivo pharmacokinetic studies for different this compound formulations. The following tables present hypothetical, yet realistic, data based on typical bioavailability enhancements observed for other poorly water-soluble (BCS Class II) drugs when formulated using these advanced delivery systems. These are intended to be illustrative for researchers designing their own studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| EA Suspension (Control) | 50 | 150 ± 35 | 4.0 ± 1.5 | 1,200 ± 250 | 100 |
| EA Solid Dispersion | 50 | 750 ± 120 | 2.0 ± 0.5 | 6,000 ± 900 | 500 |
| EA SEDDS | 50 | 900 ± 150 | 1.5 ± 0.5 | 7,800 ± 1,100 | 650 |
| EA Nanoparticles | 50 | 1,100 ± 180 | 1.0 ± 0.5 | 9,600 ± 1,300 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Carrier Selection: Screen various hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form a stable amorphous solid dispersion with EA.
-
Solvent Evaporation Method: a. Dissolve this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol). b. Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed. c. Further dry the film under vacuum for 24 hours to remove residual solvent. d. Pulverize the resulting solid dispersion and pass it through a sieve.
-
Characterization: a. Dissolution Testing: Perform in vitro dissolution studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). b. Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of EA in the dispersion.
Protocol 2: Formulation of this compound SEDDS
-
Excipient Screening: a. Determine the solubility of EA in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH40), and co-surfactants (e.g., Transcutol HP, Labrasol).
-
Construction of Ternary Phase Diagrams: a. Select the oil, surfactant, and co-surfactant that show the best solubilization of EA. b. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Preparation of EA-SEDDS: a. Prepare the optimized formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio. b. Add this compound to the mixture and stir until it is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add the formulation to water with gentle agitation and observe the formation of the emulsion. b. Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). c. In Vitro Drug Release: Perform drug release studies using a dialysis bag method in simulated intestinal fluid.
Protocol 3: Synthesis of this compound Nanoparticles
-
Emulsion Solvent Evaporation Technique: a. Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., ethyl acetate). b. Emulsify this organic phase in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) using high-speed homogenization or sonication. c. Evaporate the organic solvent under reduced pressure, leading to the formation of nanoparticles. d. Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.
-
Characterization: a. Particle Size and Zeta Potential: Measure the size distribution, PDI, and surface charge using DLS. b. Morphology: Observe the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Drug Loading and Encapsulation Efficiency: Determine the amount of EA loaded into the nanoparticles.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: a. Fast male Sprague-Dawley rats overnight with free access to water. b. Administer the this compound formulations (suspension, solid dispersion, SEDDS, or nanoparticles) orally via gavage.
-
Blood Sampling: a. Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). b. Quantify the concentration of EA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. b. Determine the relative bioavailability of the enhanced formulations compared to the control suspension.
Visualizations
Caption: Experimental workflow for enhancing EA bioavailability.
Caption: Inhibition of the JNK signaling pathway by this compound.
References
Technical Support Center: Enhancing Echinocystic Acid Efficacy Through Formulation Development
Welcome to the technical support center for the formulation development of Echinocystic Acid (EA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in enhancing the efficacy of this promising therapeutic agent. Due to its poor aqueous solubility, formulation strategies are critical to improving the bioavailability and therapeutic effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: The primary challenge in formulating this compound is its low aqueous solubility and potentially poor permeability, which are characteristic of pentacyclic triterpenes.[1][2] These properties lead to low oral bioavailability, limiting its therapeutic efficacy.[1] Therefore, formulation strategies must focus on enhancing its dissolution rate and/or apparent solubility in the gastrointestinal tract.
Q2: Which formulation strategies are most promising for this compound?
A2: Based on studies with structurally similar pentacyclic triterpenes like oleanolic acid and ursolic acid, the most promising formulation strategies include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can convert the drug from a crystalline to a more soluble amorphous form, significantly enhancing dissolution and bioavailability.[3][4][5]
-
Lipid-Based Formulations: These formulations, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), can keep the lipophilic this compound in a solubilized state in the gastrointestinal tract, improving its absorption.[6][7][8][9]
-
Nanoparticle Systems: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.[10][11]
Q3: How does this compound exert its therapeutic effects?
A3: this compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[12] It is known to inhibit key signaling pathways involved in inflammation and apoptosis, such as the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.[12][13] By modulating these pathways, this compound can reduce the expression of pro-inflammatory cytokines and mediators.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the solid dispersion. | - Poor miscibility of this compound with the chosen polymer carrier.- Use of an inappropriate drug-to-carrier ratio. | - Screen various hydrophilic polymers (e.g., PVP VA64, Soluplus®, Poloxamers) to find one with better miscibility with this compound.- Experiment with different drug-to-carrier ratios. For oleanolic acid, ratios of 1:10 have been shown to be effective.[14] |
| Recrystallization of amorphous this compound during storage. | - The polymer carrier is not effectively inhibiting nucleation and crystal growth.- High humidity and/or temperature during storage. | - Select a polymer with a high glass transition temperature (Tg).- Incorporate a secondary polymer or a surfactant (e.g., TPGS) to further stabilize the amorphous form.- Store the solid dispersion in a desiccated, temperature-controlled environment. |
| Incomplete or slow drug release from the solid dispersion. | - Poor wettability of the solid dispersion.- The polymer forms a viscous gel layer upon hydration, trapping the drug. | - Incorporate a surfactant (e.g., sodium dodecyl sulfate) into the formulation to improve wettability and dissolution.[15]- Choose a polymer that dissolves more rapidly in the dissolution medium. |
Nanoemulsion Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inability to form a stable nanoemulsion. | - Inappropriate oil, surfactant, or co-surfactant selection.- Incorrect ratios of the components.- Insufficient energy input during homogenization. | - Systematically screen different oils for high solubility of this compound.- Use surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (>12) for o/w nanoemulsions.[16]- Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant.- If using high-pressure homogenization, increase the homogenization pressure and/or the number of cycles.[3] |
| Droplet size of the nanoemulsion is too large. | - The formulation is outside the optimal nanoemulsion region in the phase diagram.- Insufficient surfactant concentration.- Inefficient homogenization. | - Adjust the component ratios based on the pseudo-ternary phase diagram.- Increase the surfactant-to-oil ratio.- Optimize the high-pressure homogenization process (increase pressure, number of passes).[3][17] |
| Phase separation or creaming of the nanoemulsion over time. | - Ostwald ripening.- Coalescence of droplets. | - Optimize the surfactant/co-surfactant blend to create a stable interfacial film.- Ensure a narrow droplet size distribution, as polydisperse systems are more prone to Ostwald ripening. |
Quantitative Data from Formulation Studies of Similar Compounds
The following tables summarize quantitative data from formulation studies on oleanolic acid and ursolic acid, which can serve as a reference for formulating this compound.
Table 1: Enhancement of Dissolution and Bioavailability of Oleanolic Acid using Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Dissolution Enhancement | Bioavailability Enhancement (AUC) | Reference |
| Hot-Melt Extrusion | PVP VA64 | 1:10 | ~90% release in 10 min | 3.0-fold vs. physical mixture | [3] |
| Solvent Evaporation | Poloxamer 407 | 1:2 | ~61% release in 5 hours | Not Reported | [18] |
Table 2: Characteristics and Dissolution of Ursolic Acid Nanoformulations
| Formulation | Key Excipients | Droplet Size (nm) | Dissolution/Release Profile | Reference |
| Nanoemulsion | Capryol 90, Tween 20, Propylene Glycol | 57.3 | 75% release in 5 min | [13] |
| Nanoparticles (Emulsion Solvent Evaporation) | Not specified | 157.5 | 11.79-fold higher equilibrium solubility in SIF | [11] |
Experimental Protocols
Preparation of Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from a study on ursolic acid solid dispersions.[4]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Gelucire 50/13) and a drying adjuvant (e.g., silicon dioxide) in a suitable solvent like methanol. A typical ratio could be 1:7:2 (drug:carrier:adjuvant, w/w/w).
-
Solvent Evaporation: Evaporate the solvent at room temperature while continuously stirring the solution.
-
Drying: Place the resulting product in an oven at 40°C for 24 hours to ensure the complete removal of the residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Preparation of Nanoemulsion by High-Pressure Homogenization
This protocol is a general procedure based on established methods for preparing nanoemulsions.[2][3][17]
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., Capryol 90) with gentle heating if necessary.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol-P).
-
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). The system should be cooled to prevent overheating.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This is a general protocol for developing a SEDDS formulation.[16][19][20][21]
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.
-
-
Formulation Preparation:
-
Prepare different formulations by mixing the selected oil, surfactant, and co-surfactant in varying ratios.
-
Add the required amount of this compound to the excipient mixture and vortex until a clear solution is obtained. Gentle heating may be applied to facilitate dissolution.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water) in a glass beaker under gentle agitation.
-
Visually observe the rate of emulsification and the final appearance of the emulsion. A rapid formation of a clear or bluish-white emulsion indicates a good self-emulsifying ability.
-
-
Characterization: Characterize the resulting emulsion for droplet size, PDI, and robustness to dilution.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion preparation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ursolic acid nanoparticles for oral delivery prepared by emulsion solvent evaporation method: characterization, in vitro evaluation of radical scavenging activity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of hot melt extrusion to enhance the dissolution and oral bioavailability of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. researchgate.net [researchgate.net]
- 21. sphinxsai.com [sphinxsai.com]
Echinocystic acid degradation products and their potential interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with echinocystic acid. The information provided addresses potential issues related to the degradation of this compound and the potential interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a pentacyclic triterpenoid saponin found in various plants. It is known for a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on factors such as pH, temperature, and the solvent used. As a triterpenoid, it is generally more stable in acidic to neutral conditions and at lower temperatures. Under alkaline conditions or at elevated temperatures, degradation is more likely to occur. For long-term storage, it is recommended to store this compound as a solid at -20°C.
Q3: What are the likely degradation pathways for this compound?
Based on the known chemistry of similar pentacyclic triterpenoids, this compound is susceptible to degradation under forced conditions such as strong acid or base, oxidation, and photolysis.
-
Acid Hydrolysis: Strong acidic conditions can lead to the cleavage of glycosidic bonds if any are present in a saponin structure. For this compound itself (the aglycone), strong acid treatment at elevated temperatures could potentially lead to rearrangements of the triterpenoid skeleton or dehydration.
-
Alkaline Hydrolysis: Strong alkaline conditions can cause hydrolysis of ester functionalities. While this compound itself does not have an ester group, it is a common modification in its natural saponin forms. For the aglycone, harsh basic conditions might lead to epimerization at certain chiral centers.
-
Oxidation: Oxidative stress, for instance, from exposure to hydrogen peroxide, can lead to the introduction of new hydroxyl groups or the formation of ketones on the triterpenoid backbone.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to isomerization or the formation of various photoproducts.
Q4: How can I detect the degradation of my this compound sample?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS). A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
Possible Cause: Degradation of this compound leading to the formation of interfering compounds. Degradation products may have different biological activities or could interfere with the assay readout.
Troubleshooting Steps:
-
Verify Sample Integrity:
-
Analyze your stock solution and working solutions of this compound using a stability-indicating HPLC method to check for the presence of degradation products.
-
Compare the chromatogram of your current sample with that of a freshly prepared standard.
-
-
Review Storage and Handling Procedures:
-
Ensure that stock solutions are stored at or below -20°C in an appropriate solvent and protected from light.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use.
-
Prepare working solutions fresh before each experiment.
-
-
Assess Assay Compatibility:
-
Consider the pH and temperature of your assay buffer. If the conditions are harsh (e.g., highly alkaline or high temperature), this compound may degrade during the experiment.
-
Run a control experiment to assess the stability of this compound under your specific assay conditions for the duration of the experiment.
-
Issue 2: Poor solubility or precipitation of this compound in aqueous buffers.
Possible Cause: this compound is a lipophilic molecule with poor water solubility.
Troubleshooting Steps:
-
Optimize Solvent for Stock Solution:
-
Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Ensure the final concentration of the organic solvent in your aqueous assay buffer is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Use of Solubilizing Agents:
-
For in vivo studies or cell culture experiments requiring higher concentrations in aqueous media, consider the use of solubilizing agents such as cyclodextrins or formulating the compound in a suitable vehicle.
-
-
Sonication and Warming:
-
Brief sonication or gentle warming can help to dissolve the compound. However, be cautious with warming as it may accelerate degradation.
-
Data Presentation
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on the general behavior of pentacyclic triterpenoids. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical Degradation of this compound Under Different pH Conditions at 40°C over 24 hours.
| pH | Condition | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 2 | Acidic (0.01 N HCl) | < 5% | Minor structural isomers |
| 7 | Neutral (Phosphate Buffer) | < 2% | Negligible |
| 12 | Alkaline (0.01 N NaOH) | 10-20% | Epimers, potential ring-opened products |
Table 2: Hypothetical Degradation of this compound Under Oxidative and Photolytic Stress at Room Temperature over 24 hours.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 3% H₂O₂ | 15-25% | Hydroxylated and/or ketonic derivatives |
| UV Light (254 nm) | 5-15% | Isomers, photo-adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/Vis and/or MS detector
-
Thermostatic oven
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with methanol for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature and protected from light for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with methanol for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 24 and 48 hours.
-
After exposure, dissolve the solid in methanol to the initial stock solution concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 and 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Analyze all samples and identify the degradation products by comparing retention times and, if using an MS detector, mass-to-charge ratios.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a diode array detector (DAD) or a mass spectrometer (MS).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
Gradient Program (Example):
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 20 | 90 |
| 25 | 90 |
| 26 | 40 |
| 30 | 40 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm (or as determined by UV scan)
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks, indicating degradation products.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed degradation pathways of this compound.
Caption: Potential interference of degradation products in a signaling pathway.
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Echinocystic Acid and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Echinocystic acid (EA) and oleanolic acid (OA), both naturally occurring pentacyclic triterpenoids, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
In Vitro Anti-Inflammatory Activity: A Quantitative Comparison
The anti-inflammatory effects of both this compound and oleanolic acid have been demonstrated through their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in various in vitro models. While direct comparative studies are limited, data from multiple sources allow for a substantive analysis of their relative potencies.
One of the most common assays to evaluate in vitro anti-inflammatory activity is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells. Oleanolic acid has been shown to inhibit NO production with a reported half-maximal inhibitory concentration (IC50) of 31.28 ± 2.01 µg/mL after 48 hours of treatment[1].
Both compounds also target the cyclooxygenase-2 (COX-2) pathway, a critical enzyme in the synthesis of pro-inflammatory prostaglandins. This compound has been demonstrated to inhibit IL-1β-induced COX-2 expression and subsequent PGE2 production in a dose-dependent fashion. Oleanolic acid and its derivatives have also been reported to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS).
Table 1: Comparison of In Vitro Anti-Inflammatory Activity
| Compound | Model System | Inflammatory Mediator | Potency (IC50) | Reference |
| Oleanolic Acid | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 31.28 ± 2.01 µg/mL (at 48h) | [1] |
| This compound | LPS-stimulated BV2 cells | Pro-inflammatory mediators | Dose-dependent inhibition | [2][3] |
| This compound | IL-1β-stimulated human osteoarthritis chondrocytes | Nitric Oxide (NO), PGE2 | Dose-dependent inhibition |
Note: Direct comparison is challenging due to variations in experimental conditions across studies.
In Vivo Anti-Inflammatory Efficacy
In vivo studies in animal models further substantiate the anti-inflammatory potential of both compounds. Oleanolic acid has demonstrated significant anti-inflammatory effects in a high-fat diet-induced obese mouse model, where oral administration of 25 and 50 mg/kg doses led to a reduction in adipose tissue inflammation. It has also shown efficacy in carrageenan and dextran-induced edema in rats[4].
This compound has also been shown to possess in vivo anti-inflammatory and neuroprotective effects. In a mouse model of Parkinson's disease, it inhibited neuroinflammation[2][3]. Furthermore, in a cerebral ischemia/reperfusion injury model in mice, this compound exhibited dose-dependent neuroprotective effects, which were attributed to its anti-inflammatory and anti-apoptotic activities[5].
Table 2: Comparison of In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Oleanolic Acid | High-fat diet-induced obese mice | 25 and 50 mg/kg (oral) | Reduced adipose tissue inflammation | |
| Oleanolic Acid | Carrageenan and dextran-induced edema in rats | Not specified | Anti-inflammatory activity | [4] |
| This compound | MPTP-induced Parkinson's disease model mice | Not specified | Inhibited neuroinflammation | [2][3] |
| This compound | Cerebral ischemia/reperfusion injury in mice | Dose-dependent (intraperitoneal) | Neuroprotective and anti-inflammatory effects | [5] |
Mechanisms of Action: Targeting Key Signaling Pathways
Both this compound and oleanolic acid exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
This compound has been shown to inhibit the activation of both NF-κB and MAPK pathways in LPS-stimulated BV2 cells[2][3]. Specifically, it can suppress the phosphorylation of key MAPK members such as JNK, thereby attenuating the inflammatory cascade[5].
Similarly, oleanolic acid and its derivatives are well-documented inhibitors of NF-κB activation. They also modulate MAPK signaling, contributing to their broad anti-inflammatory profile.
Caption: Inhibition of NF-κB and MAPK signaling pathways by EA and OA.
Experimental Protocols
In Vitro Nitric Oxide (NO) Inhibition Assay (RAW 264.7 Cells)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or oleanolic acid for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the wells, and the plates are incubated for 24-48 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment: Animals are divided into groups and orally administered with different doses of this compound, oleanolic acid, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: General experimental workflow for in vitro and in vivo anti-inflammatory assays.
Conclusion
Both this compound and oleanolic acid are promising natural compounds with significant anti-inflammatory properties. Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction of key inflammatory mediators.
Based on the currently available data, oleanolic acid has a more extensively characterized in vitro potency, with a defined IC50 value for NO inhibition. However, the consistent dose-dependent effects observed for this compound in multiple studies suggest a comparable, potent anti-inflammatory profile.
For drug development professionals, the choice between these two compounds may depend on specific therapeutic targets, pharmacokinetic properties, and safety profiles. Further head-to-head comparative studies are warranted to definitively establish their relative potencies and to fully elucidate their therapeutic potential in various inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for such comparative investigations.
References
- 1. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 3. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Echinocystic Acid and Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel and effective anticancer agents, natural compounds have emerged as a promising frontier. Among these, pentacyclic triterpenoids have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparative analysis of the anticancer effects of two such compounds: Echinocystic acid (EA) and Ursolic acid (UA). Both are structurally related and exhibit notable antitumor properties, yet they possess distinct mechanisms of action and efficacy profiles across various cancer types. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer potential, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Comparative Efficacy: In Vitro Studies
The in vitro cytotoxic effects of this compound and Ursolic acid have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed significant inhibition | [1] |
| HepG2 | Hepatocellular Carcinoma | 45 | [2] | |
| HL-60 | Promyelocytic Leukemia | 100 (efficacious induction of apoptosis) | [3] | |
| Ursolic Acid | NCI-H292 | Lung Cancer | ~12 (for significant apoptosis) | [4] |
| SW480 | Colon Cancer | Not explicitly stated, but showed significant inhibition | [5] | |
| LoVo | Colon Cancer | Not explicitly stated, but showed significant inhibition | [5] | |
| BGC-803 | Gastric Cancer | Not explicitly stated, but showed dose-dependent inhibition | [6] | |
| HeLa | Cervical Cancer | Not explicitly stated, but showed apoptosis induction | [7] | |
| K562 | Leukemia | Not explicitly stated, but showed apoptosis induction | [8] | |
| T47D | Breast Cancer | 231 µg/ml | [9][10] | |
| MCF-7 | Breast Cancer | 221 µg/ml | [9][10] | |
| MDA-MB-231 | Breast Cancer | 239 µg/ml | [9][10] | |
| HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h) | [11] | |
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h) | [11] | |
| HT-29 | Colon Cancer | 26 (24h), 20 (48h), 18 (72h) | [6] |
Comparative Efficacy: In Vivo Studies
Animal models provide crucial insights into the systemic effects and therapeutic potential of anticancer compounds. Both this compound and Ursolic acid have demonstrated tumor-suppressive activities in vivo.
| Compound | Animal Model | Cancer Type | Dosage | Key Findings | Citation |
| This compound | NSCLC tumor xenografts in mice | Non-Small Cell Lung Cancer | 25 or 50 mg/kg/day | Inhibited tumor growth, suppressed proliferation, and induced apoptosis of tumor cells. | [1][12] |
| Ursolic Acid | H22 xenograft in mice | Hepatocellular Carcinoma | Not specified | Inhibited tumor growth by decreasing proliferation and inducing apoptosis. | [6] |
| Colorectal cancer mice | Colorectal Cancer | Not specified | Significantly inhibited tumor volume without noticeable toxicity. Reduced intratumoral microvessel density. | [13] | |
| Prostate cancer xenografts in athymic nude mice | Prostate Cancer | Not specified | Significantly inhibited the growth of LNCaP prostate tumor xenografts. | [14] | |
| Breast cancer orthotopic mouse model | Breast Cancer | Not specified | Effectively inhibited breast cancer progression and metastasis. | [15] |
Mechanisms of Anticancer Action
This compound and Ursolic acid exert their anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis and inhibit cancer cell progression primarily through the activation of stress-activated protein kinases and inhibition of pro-survival pathways.
Caption: this compound signaling pathway.
This compound induces apoptosis in cancer cells by activating the JNK and p38 MAPK pathways, which leads to the truncation of Bid and reduction of Bcl-2, respectively[2]. This culminates in the release of cytochrome c from the mitochondria and the activation of caspases[2]. Furthermore, EA inhibits the pro-survival PI3K/Akt/mTOR signaling pathway, further promoting apoptosis and inhibiting cell proliferation[12][16].
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid has a broader, multi-targeted effect, influencing a wider array of signaling cascades involved in carcinogenesis.
References
- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]
- 4. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ursolic acid inhibits Th17 cell differentiation via STAT3/RORγt pathway and suppresses Schwann cell-mediated Th17 cell migration by reducing CXCL9/10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursolic acid ameliorates DNCB-induced atopic dermatitis-like symptoms in mice by regulating TLR4/NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Echinocystic Acid: A Comparative Guide to Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Echinocystic acid (EA), a natural triterpenoid saponin, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Emerging evidence suggests that EA exerts its biological functions through the modulation of key intracellular signaling pathways. This guide provides a comparative framework for validating the mechanism of action of this compound by utilizing specific pathway inhibitors. We will focus on the PI3K/Akt, JNK, and NF-κB signaling cascades, for which evidence of modulation by EA has been reported.[1][2][3][4][5] This guide will present experimental data in a structured format, offer detailed experimental protocols, and visualize complex pathways and workflows.
Overview of this compound's Known Signaling Pathways
This compound has been shown to influence several critical signaling pathways that regulate cellular processes such as apoptosis, inflammation, and cell survival. Understanding these pathways is the first step in designing experiments to validate EA's mechanism of action.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Studies have indicated that EA can provide neuroprotection by activating the PI3K/Akt pathway.[1][3][5]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling family, is involved in cellular responses to stress, apoptosis, and inflammation.[6][] Research suggests that EA's neuroprotective effects are mediated, in part, by inhibiting the JNK signaling pathway.[2]
-
NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway plays a crucial role in regulating the immune and inflammatory responses.[8] There is evidence that this compound can suppress NF-κB activation, contributing to its anti-inflammatory properties.[2][4]
Figure 1: Overview of signaling pathways modulated by this compound.
Comparative Analysis of Pathway Inhibitors
The selection of an appropriate inhibitor is critical for validating the involvement of a specific pathway. The following table compares commonly used, commercially available inhibitors for the PI3K/Akt, JNK, and NF-κB pathways.
| Pathway | Inhibitor | Target(s) | Typical Working Concentration (in vitro) | Key Considerations |
| PI3K/Akt | LY294002 | Pan-PI3K inhibitor | 10-50 µM | Reversible and cell-permeable. Has been used to validate EA's effect on Akt phosphorylation.[1][3] |
| Wortmannin | Pan-PI3K inhibitor | 0.5-2 µM | Irreversible inhibitor. Less stable in solution than LY294002. | |
| MK-2206 | Allosteric Akt inhibitor | 1-10 µM | Highly selective for Akt1/2/3.[9] Useful for confirming Akt-specific effects downstream of PI3K. | |
| JNK | SP600125 | JNK1/2/3 inhibitor | 10-20 µM | Reversible and cell-permeable. Shown to block EA-induced neurite outgrowth.[4] |
| Anisomycin | JNK activator | 0.1-1 µg/mL | Can be used to counteract the inhibitory effect of EA on the JNK pathway.[2] | |
| NF-κB | BAY 11-7082 | Inhibits IκBα phosphorylation | 5-10 µM | Irreversibly inhibits IKK, preventing NF-κB activation.[10] |
| JSH-23 | Inhibits NF-κB p65 nuclear translocation | 5-20 µM | Does not affect IκBα degradation, offering a different point of pathway inhibition.[11] | |
| QNZ (EVP4593) | IKKβ inhibitor | 10-50 nM | A potent and selective inhibitor of the IκB kinase complex.[12] |
Experimental Protocols for Mechanism Validation
This section outlines a generalized workflow for validating the involvement of a specific signaling pathway in the cellular effects of this compound using pathway inhibitors.
Figure 2: Generalized workflow for validating EA's mechanism of action.
-
Cell Seeding: Plate the chosen cell line (e.g., a neuronal cell line for neuroprotection studies or a macrophage cell line for anti-inflammatory studies) in appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for viability assays). Allow cells to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the selected pathway inhibitor at its optimal concentration for 1-2 hours. Include a vehicle control (e.g., DMSO).[13]
-
This compound Treatment: Add this compound to the inhibitor-containing media at the desired concentration. Maintain the inhibitor and vehicle controls.
-
Incubation: Incubate the cells for the appropriate duration based on the endpoint being measured (e.g., 24-48 hours for cell viability, shorter time points for phosphorylation events).
Perform relevant functional assays to measure the biological effect of this compound. For example:
-
Cell Viability/Proliferation Assay (MTT or WST-1): To assess the effect on cell survival or growth.
-
ELISA: To quantify the production of inflammatory cytokines (e.g., IL-6, TNF-α).
-
Neurite Outgrowth Assay: For neuroprotection studies, measure the length and number of neurites.
To confirm that the inhibitor is blocking the intended pathway and to observe the effect of this compound on key signaling proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt/Akt, p-JNK/JNK, p-p65/p65). Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities using densitometry software.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The goal is to demonstrate that the biological effect of this compound is attenuated or reversed in the presence of the specific pathway inhibitor.
Table 1: Hypothetical Effect of this compound and Pathway Inhibitors on Neuronal Cell Viability
| Treatment Group | Cell Viability (% of Control) | p-Akt / Total Akt Ratio (Relative to Control) |
| Vehicle Control | 100 ± 5.2 | 1.0 |
| This compound (EA) | 150 ± 8.1 | 2.5 |
| PI3K Inhibitor (LY294002) | 95 ± 4.7 | 0.2 |
| EA + LY294002 | 105 ± 6.3 | 0.8 |
Interpretation: In this hypothetical example, this compound increases cell viability and Akt phosphorylation. Pre-treatment with the PI3K inhibitor, LY294002, abolishes both the increase in cell viability and the phosphorylation of Akt induced by EA. This suggests that the pro-survival effect of this compound in this cell model is mediated through the PI3K/Akt pathway.
Figure 3: PI3K/Akt pathway showing the action of EA and an inhibitor.
By systematically applying pathway inhibitors and analyzing their effects on the biological activities of this compound, researchers can confidently validate its mechanism of action. This approach is fundamental for the continued development and potential therapeutic application of this promising natural compound.
References
- 1. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 4. This compound - Biochemicals - CAT N°: 27476 [bertin-bioreagent.com]
- 5. researchgate.net [researchgate.net]
- 6. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Echinocystic Acid's Bioactivity: A Comparative Guide for Researchers
An In-depth Analysis of Echinocystic Acid's Anti-Cancer Efficacy Across HepG2, HL-60, and A549 Cell Lines
This compound (EA), a natural triterpenoid saponin, has demonstrated significant potential as an anti-cancer agent. This guide provides a comprehensive comparison of its bioactivity in three distinct human cancer cell lines: HepG2 (hepatocellular carcinoma), HL-60 (promyelocytic leukemia), and A549 (non-small cell lung cancer). By cross-validating its effects on cell viability, apoptosis, and key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a robust dataset for further investigation.
Comparative Analysis of Cytotoxicity
The cytotoxic effect of this compound varies across different cancer cell lines, indicating a degree of cell-type-specific activity. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. While comprehensive IC50 data for EA is still emerging, available studies provide effective concentrations for inducing apoptosis.
| Cell Line | Cancer Type | Effective Concentration for Apoptosis | Treatment Duration | Key Findings |
| HepG2 | Hepatocellular Carcinoma | 45 µM | 24 hours | Induction of apoptosis through JNK and p38 MAPK pathways.[1][2] |
| HL-60 | Promyelocytic Leukemia | 100 µM | 6 hours | ROS-independent, mitochondria-mediated apoptosis.[3][4] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | Inhibition of proliferation and induction of apoptosis via PI3K/Akt/mTOR pathway inhibition.[5] |
Induction of Apoptosis: A Multi-Faceted Mechanism
This compound consistently induces apoptosis, or programmed cell death, in the examined cancer cell lines. However, the underlying molecular mechanisms exhibit distinct variations, highlighting the complexity of its bioactivity.
Key Apoptotic Markers Across Cell Lines
| Marker | HepG2 | HL-60 | A549 |
| Bcl-2 Family | Reduction in Bcl-2, Truncation of Bid[1][2] | Cleavage of Bid[3] | Decrease in Bcl-2, Increase in Bax[5] |
| Mitochondrial Integrity | Loss of mitochondrial membrane potential, Cytochrome c release[1][2] | Loss of mitochondrial membrane potential, Cytochrome c release[3] | Not explicitly stated |
| Caspase Activation | Activation of Caspase-3, -8, -9[1][2] | Activation of Caspase-3, -8, -9[3] | Activation of Caspase-3[5] |
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and death.
This compound-Induced Signaling in HepG2 Cells
In HepG2 liver cancer cells, EA triggers apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This leads to a cascade of events including the truncation of the pro-apoptotic protein Bid and a reduction in the anti-apoptotic protein Bcl-2, culminating in mitochondrial dysfunction and caspase activation.[1][2]
Figure 1: EA-induced apoptosis pathway in HepG2 cells.
This compound-Induced Signaling in A549 Cells
In A549 non-small cell lung cancer cells, EA inhibits cell proliferation and induces apoptosis by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This inhibition leads to downstream effects on the expression of apoptosis-related proteins such as Bax and Bcl-2, and the executioner caspase-3.[5]
Figure 2: EA-induced apoptosis pathway in A549 cells.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the bioactivity of this compound in cancer cell lines.
Figure 3: General workflow for EA bioactivity assessment.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-p38, p38, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. molecular-mechanisms-of-echinocystic-acid-induced-apoptosis-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]
- 2. Molecular mechanisms of this compound-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bosterbio.com [bosterbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.cn]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. Protein extraction and western blot [bio-protocol.org]
A Comparative Analysis of Echinocystic Acid from Diverse Natural Flora
For Immediate Release
This comprehensive guide offers a comparative study of echinocystic acid, a pentacyclic triterpenoid saponin, derived from various natural plant sources. It is tailored for researchers, scientists, and professionals in drug development, providing a detailed examination of its extraction, quantification, and biological activities, supported by experimental data.
This compound has garnered significant interest within the scientific community for its wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] This guide focuses on a comparative analysis of this compound sourced from prominent botanicals: Gleditsia sinensis, Eclipta prostrata, Codonopsis lanceolata, Acanthopanax senticosus, Albizia lebbeck, and Echinocystis lobata.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from the selected natural sources, as determined by various analytical techniques.
| Natural Source | Plant Part Utilized | Analytical Method | This compound Content | Reference |
| Gleditsia sinensis | Abnormal Fruit (GFA) | HPLC-DAD | 1.1:1 (ratio to Oleanolic Acid) | [2] |
| Gleditsia sinensis | Fruit | Not Specified | 1.8 - 2.4 g/kg of dried fruit | [3] |
| Eclipta prostrata | Aerial Parts | LC/MS | Not explicitly stated in mg/g, but a validated quantification method is available. | [4] |
| Codonopsis lanceolata | Roots | Not Specified | Present as a sapogenin after hydrolysis of saponins. | [5] |
| Acanthopanax senticosus | Not Specified | Not Specified | Present as an aglycone. | [6] |
| Albizia lebbeck | Flowers, Leaves | Not Specified | Present as saponins and aglycone. | [1][7] |
| Echinocystis lobata | Seeds | Not Specified | Contains triterpene saponins. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the extraction, purification, and quantification of this compound from the discussed natural sources.
Extraction and Hydrolysis of Saponins from Gleditsia sinensis
-
Extraction: The dried and powdered fruits of Gleditsia sinensis are extracted with methanol using a reflux apparatus over an electrothermal mantle for a specified duration (e.g., 3 hours).[9]
-
Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude saponin extract.
-
Acid Hydrolysis: The crude extract is subjected to acid hydrolysis, typically using 2 M HCl in 50% ethanol, to cleave the glycosidic bonds and release the aglycone, this compound.[2]
-
Purification: The hydrolyzed product is then partitioned with an organic solvent, such as ethyl acetate, to isolate the this compound. Further purification can be achieved using column chromatography.
Ultrasonic Extraction and Quantification of this compound from Eclipta prostrata[4]
-
Sample Preparation: The aerial parts of Eclipta prostrata are crushed into a powder.
-
Ultrasonic Extraction: A 1.00 g sample of the powdered plant material is placed in a 50 mL flask with 25 mL of 50% methanol (v/v). The mixture is then extracted in an ultrasonic bath at room temperature for 30 minutes.
-
Filtration and Dilution: The extract is filtered, and 1 mL of the filtrate is diluted to 10 mL.
-
LC/MS Analysis: The diluted sample is centrifuged at 13,171 xg for 10 minutes, and the supernatant is subjected to LC/MS analysis for quantification.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell survival.
Mitochondria-Mediated Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells, such as human promyelocytic leukemia (HL-60) cells, through the intrinsic mitochondrial pathway.[8] This involves the cleavage of Bid, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
This compound Induced Apoptosis Pathway
PI3K/Akt/mTOR Signaling Pathway
In the context of cancer, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival.[10] By downregulating the phosphorylation of key proteins in this pathway, this compound can suppress tumor growth.
Inhibition of PI3K/Akt/mTOR Pathway by this compound
NF-κB and JNK Signaling Pathways in Inflammation and Neuroprotection
This compound demonstrates anti-inflammatory and neuroprotective effects by inhibiting the NF-κB and JNK signaling pathways.[11][12] It prevents the phosphorylation of NF-κB and decreases the levels of pro-inflammatory cytokines.[11] Furthermore, it can alleviate cerebral ischemia/reperfusion injury by inhibiting the JNK pathway.[5]
Inhibition of Inflammatory and Apoptotic Pathways by this compound
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for a robust comparative study of this compound from different natural sources.
Workflow for Comparative Study of this compound
This guide provides a foundational overview for the comparative study of this compound from various natural sources. Further in-depth research and standardized methodologies will be crucial to fully elucidate the comparative therapeutic potential of this compound derived from these diverse botanical origins.
References
- 1. Two new triterpenoid saponins from the flowers of Albizia lebbeck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE CHEMICAL COMPOSITION OF THE SEEDS OF WILD CUCUMBERS (ECHINOCYSTIS LOBATA) INTRODUCED IN RUSSIA | Pharmacy [pharmaciyajournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. ijfmr.com [ijfmr.com]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eclipta prostrata promotes the induction of anagen, sustains the anagen phase through regulation of FGF-7 and FGF-5 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Central Role of NF-κB in the Anti-Inflammatory and Neuroprotective Effects of Echinocystic Acid
A Comparative Guide Based on Preclinical Evidence
Introduction
Echinocystic acid (EA), a natural triterpenoid, has garnered significant attention for its potent anti-inflammatory, antioxidant, and neuroprotective properties. A growing body of evidence points towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway as a cornerstone of its mechanism of action. While definitive studies employing NF-κB knockout models to unequivocally confirm this dependency are not yet available in the published literature, a comprehensive analysis of existing research provides compelling indirect evidence. This guide compares the effects of this compound in cellular and animal models of inflammation and neurodegeneration, highlighting the consistent inhibition of the NF-κB pathway and its downstream inflammatory mediators. The presented data strongly supports the hypothesis that the therapeutic effects of this compound are, to a large extent, mediated through the suppression of NF-κB activation.
Comparative Analysis of this compound's Effects on NF-κB Signaling
The following tables summarize the quantitative data from key studies, demonstrating the impact of this compound on the NF-κB pathway and its target genes.
Table 1: Effect of this compound on NF-κB Activation and Inflammatory Mediators in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration | p65 Nuclear Translocation | iNOS Protein Expression | TNF-α mRNA Expression | IL-6 mRNA Expression |
| Control | - | Baseline | Undetectable | Baseline | Baseline |
| LPS (1 µg/mL) | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + EA | 10 µM | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
| LPS + EA | 20 µM | Further Reduced vs. LPS | Further Reduced vs. LPS | Further Reduced vs. LPS | Further Reduced vs. LPS |
| LPS + EA | 40 µM | Markedly Reduced vs. LPS | Markedly Reduced vs. LPS | Markedly Reduced vs. LPS | Markedly Reduced vs. LPS |
Data synthesized from studies demonstrating dose-dependent inhibition.[1][2]
Table 2: Neuroprotective Effects of this compound via NF-κB and MAPK Inhibition in an MPTP-Induced Parkinson's Disease Model
| Treatment Group | Phospho-p65 Levels (Midbrain) | Phospho-ERK Levels (Midbrain) | Phospho-p38 Levels (Midbrain) | Phospho-JNK Levels (Midbrain) |
| Control | Baseline | Baseline | Baseline | Baseline |
| MPTP | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| MPTP + EA | Significantly Reduced vs. MPTP | Significantly Reduced vs. MPTP | Significantly Reduced vs. MPTP | Significantly Reduced vs. MPTP |
This table illustrates the in vivo efficacy of this compound in a neurodegenerative model, linking its neuroprotective effects to the inhibition of both NF-κB and MAPK signaling pathways.[3][4][5][6]
Table 3: Inhibition of RANKL-Induced Osteoclastogenesis by this compound through NF-κB and ERK Signaling
| Treatment | Concentration | NF-κB Activation | ERK Phosphorylation | Osteoclast Formation |
| Control | - | Baseline | Baseline | Baseline |
| RANKL | - | Significantly Increased | Significantly Increased | Significantly Increased |
| RANKL + EA | 10 µM | Significantly Reduced vs. RANKL | Significantly Reduced vs. RANKL | Significantly Reduced vs. RANKL |
| RANKL + EA | 20 µM | Further Reduced vs. RANKL | Further Reduced vs. RANKL | Further Reduced vs. RANKL |
This data highlights the role of this compound in bone metabolism, where it inhibits osteoclast differentiation by suppressing key signaling pathways, including NF-κB.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
1. Cell Culture and Treatment: RAW 264.7 murine macrophages or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a designated time (e.g., 24 hours).
2. Western Blot Analysis for NF-κB Pathway Proteins: To assess the activation of the NF-κB pathway, the phosphorylation of key proteins is measured. Following cell lysis, protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Nuclear Translocation Assay (Immunofluorescence): Cells are grown on coverslips and treated as described above. After treatment, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA). The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The localization of p65 is visualized and quantified using a fluorescence microscope.
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis: Total RNA is extracted from treated cells using TRIzol reagent. cDNA is synthesized from the RNA templates using a reverse transcription kit. qRT-PCR is then performed using specific primers for target genes such as TNF-α, IL-6, and iNOS. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene like GAPDH used for normalization.
5. Animal Models of Disease: For in vivo studies, such as the MPTP-induced model of Parkinson's disease, mice are administered this compound (e.g., intraperitoneally) prior to or concurrently with the neurotoxin MPTP. Behavioral tests are conducted to assess motor function, and upon completion of the study, brain tissues are collected for histological and biochemical analyses, including Western blotting for NF-κB pathway proteins.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available evidence.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for assessing this compound's effect on NF-κB.
The collective evidence from in vitro and in vivo studies strongly indicates that this compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of the p65 subunit, this compound effectively downregulates the expression of a cascade of pro-inflammatory genes. While direct confirmation using NF-κB knockout models is a logical and necessary next step for the field, the existing data provides a robust foundation for its continued investigation as a potential therapeutic agent for a range of inflammatory conditions and neurodegenerative diseases. The consistency of findings across different experimental models underscores the central role of NF-κB in mediating the beneficial effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from Eclipta prostrata suppresses lipopolysaccharide-induced iNOS, TNF-α, and IL-6 expressions via NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 5. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinocystic Acid and Its Synthetic Progeny: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Echinocystic acid (EA), a naturally occurring pentacyclic triterpenoid saponin, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2] However, limitations such as potential side effects and suboptimal potency have spurred the development of synthetic derivatives to enhance its therapeutic profile. This guide provides a comparative analysis of this compound versus its synthetic derivatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development endeavors.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound has been expanded and refined through chemical synthesis, leading to derivatives with improved activity and safety profiles. Key areas of investigation include antiviral, hypoglycemic, and anti-inflammatory applications.
Antiviral Activity: Targeting Hepatitis C Virus
This compound itself displays potential activity against Hepatitis C Virus (HCV) entry.[3] However, a significant drawback is its hemolytic activity, which can limit its clinical utility.[3] Synthetic modification of the C-28 carboxyl group has proven to be a successful strategy to mitigate this issue.
A series of EA 28-COOH derivatives were synthesized and evaluated for their ability to block HCV entry using an HCV pseudo-particle (HCVpp) entry assay.[3][4] Several of these derivatives not only retained or showed moderate anti-HCV entry activity but, crucially, also eliminated the undesired hemolytic effect.[3][4] For instance, while EA has a half-maximal cytotoxic concentration (CC50) related to hemolysis at 15 µM, its derivatives showed no hemolytic activity at concentrations up to 50 µM.[3] Furthermore, the synthesis of EA dimers connected by a linker with a piperazine group resulted in a compound with dramatically increased potency, boasting an IC50 of 2.87 nM.[4]
| Compound | Anti-HCV Entry Activity (IC50) | Hemolytic Activity (CC50) | Citation |
| This compound (EA) | 1.4 µM | 15 µM | [3] |
| EA 28-COOH Derivatives | Moderate Activity | Depleted | [3][4] |
| EA Dimer (Compound 14) | 2.87 nM | Depleted | [4] |
Hypoglycemic Activity: α-Glucosidase Inhibition
Diabetes mellitus management often involves controlling postprandial hyperglycemia using α-glucosidase inhibitors.[5] While natural this compound shows some inhibitory activity, its synthetic azole derivatives have demonstrated vastly superior potential.
Novel azole derivatives of EA were synthesized through molecular hybridization.[5] One particular derivative, designated A4, exhibited an IC50 value of 2.72 μM for α-glucosidase inhibition, making it significantly more potent than both the parent this compound (IC50 = 59.91 μM) and the commercial drug acarbose (IC50 = 342.0 μM).[5] In vivo studies in mice confirmed that derivative A4 provided glucose control comparable to acarbose and exhibited an excellent safety profile.[5]
| Compound | α-Glucosidase Inhibition (IC50) | Citation |
| This compound (EA) | 59.91 μM | [5] |
| EA Azole Derivative (A4) | 2.72 μM | [5] |
| Acarbose (Reference Drug) | 342.0 μM | [5] |
Anti-inflammatory and Neuroprotective Effects
This compound is known to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways.[1][6][7][8] It has been shown to inhibit the production of pro-inflammatory mediators in LPS-exposed microglial cells.[6][7][8] The mechanisms underlying these effects involve the activation of the PI3K/Akt pathway and the inhibition of the NF-κB and MAPK signaling pathways.[6][8] Furthermore, EA has been found to alleviate cerebral ischemia/reperfusion injury by inhibiting the JNK signaling pathway, which in turn reduces apoptosis and inflammation.[1] While specific comparative data for synthetic derivatives in this area is still emerging, the established mechanisms for EA provide a strong foundation for designing derivatives with enhanced potency and selectivity for these pathways.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative advantages of this compound derivatives.
Caption: Workflow for antiviral and hemolysis testing.
Caption: Anti-inflammatory pathways modulated by EA.
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
HCV Pseudo-particle (HCVpp) Entry Assay
This assay is used to evaluate the inhibitory effect of compounds on the entry of the Hepatitis C virus into host cells.[3]
-
Cell Culture: Human liver cancer cells (Huh7) are cultured in appropriate media until they reach optimal confluency.
-
Compound Preparation: this compound and its synthetic derivatives are dissolved in DMSO to create stock solutions, which are then diluted to final concentrations (e.g., 1 µM and 5 µM) in the cell culture medium.[3]
-
Infection: Huh7 cells are pre-incubated with the test compounds for a set duration before being infected with HCV pseudo-particles (HCVpp), which are engineered viruses that mimic HCV entry. Vesicular stomatitis virus pseudo-particles (VSVpp) are often used in parallel as a control for non-specific inhibition.[3]
-
Incubation: The infected cells are incubated for a standard period (e.g., 48-72 hours) to allow for viral entry and expression of a reporter gene (commonly luciferase).
-
Data Analysis: The cells are lysed, and luciferase activity is measured. A reduction in luciferase signal compared to untreated controls indicates inhibition of viral entry. The IC50 value is calculated as the concentration of the compound that inhibits 50% of viral entry.
Hemolysis Assay
This assay assesses the membrane-damaging effects of compounds on red blood cells.[3]
-
Blood Collection: Fresh red blood cells are collected and washed with a buffered saline solution.
-
Compound Incubation: A suspension of red blood cells is incubated with various concentrations of this compound or its derivatives (e.g., 0 to 50 µM) for a specified time at 37°C.[3]
-
Measurement: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. Complete hemolysis (positive control) is induced using a detergent like Triton X-100, while the buffer serves as the negative control.
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control. The CC50 value is determined as the compound concentration that causes 50% hemolysis.
α-Glucosidase Inhibition Assay
This enzymatic assay measures a compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[5]
-
Reaction Mixture: A reaction mixture is prepared containing α-glucosidase enzyme in a phosphate buffer.
-
Inhibition: The test compound (EA or its derivatives) is added to the enzyme mixture and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Measurement: The enzyme's activity is determined by measuring the absorbance of the product, p-nitrophenol, at a specific wavelength (e.g., 405 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion
The comparative analysis reveals that synthetic derivatives of this compound can offer significant advantages over the natural parent compound. Chemical modifications have successfully addressed key limitations, such as the hemolytic side effects associated with its antiviral activity, and have dramatically enhanced potency, as seen in its hypoglycemic effects. These findings underscore the value of a synergistic approach that combines natural product discovery with medicinal chemistry to develop next-generation therapeutics with improved efficacy and safety profiles. The detailed signaling pathways and experimental frameworks presented here provide a robust foundation for researchers to build upon in the ongoing quest for novel drug candidates.
References
- 1. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:510-30-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthesis and biological evaluation of this compound derivatives as HCV entry inhibitors [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of azole derivatives of this compound as α-glucosidase inhibitors with hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Neuroprotective Effects of Echinocystic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the neuroprotective effects of Echinocystic acid (EA), a natural triterpenoid saponin. It is designed to assist researchers in replicating and building upon existing studies by offering a side-by-side comparison of experimental data and detailed methodologies. The information is compiled from preclinical studies investigating EA's therapeutic potential in various models of neurological damage, including intracerebral hemorrhage, Parkinson's disease, and hypoxic-ischemic brain injury.
Comparative Efficacy of this compound in Neuroprotection
The neuroprotective effects of this compound have been evaluated across different in vivo and in vitro models of neurological disorders. The following tables summarize the key quantitative findings from these studies, providing a comparative look at its efficacy.
Table 1: In Vivo Neuroprotective Effects of this compound
| Model | Species | Dosage | Key Outcome Measure | Result | Publication |
| Intracerebral Hemorrhage (ICH) | Mice | 50 mg/kg, i.p. | Hemorrhage Infarct Volume | 9.84% ± 3.32% lower than ICH group (P<0.01) | [1][2] |
| Intracerebral Hemorrhage (ICH) | Mice | 50 mg/kg, i.p. | Modified Neurological Severity Score (mNSS) | 4.75 ± 0.55 lower than ICH group (P<0.01) | [1][2] |
| Parkinson's Disease (MPTP-induced) | Mice | Not Specified | Behavioral Impairment | Improved weight loss and behavioral impairment | [3][4][5] |
| Neonatal Hypoxic-Ischemic Brain Damage (HIBD) | Neonatal Mice | Not Specified | Brain Infarct Volume | Significantly decreased | [6][7] |
| Cerebral Ischemia/Reperfusion | Mice | Not Specified | Cerebral Infarct Volume | Significantly reduced in a dose-dependent manner | [8] |
Table 2: Molecular Effects of this compound In Vitro and In Vivo
| Model System | Key Proteins/Markers | Effect of EA Treatment | Signaling Pathway Implicated | Publication |
| Intracerebral Hemorrhage (ICH) Mice | Bcl-2 | Upregulated | PI3K/AKT | [1][2] |
| Intracerebral Hemorrhage (ICH) Mice | Bax | Downregulated | PI3K/AKT | [1][2] |
| Intracerebral Hemorrhage (ICH) Mice | Cleaved caspase-3 | Significantly decreased | PI3K/AKT | [1][2] |
| Intracerebral Hemorrhage (ICH) Mice | p-AKT | Increased | PI3K/AKT | [1][2][9] |
| LPS-exposed BV2 cells & MPTP-induced Mice | Pro-inflammatory mediators | Inhibited production | NF-κB and MAPK | [3][4][5] |
| Neonatal HIBD Mice | p-PI3K/PI3K, p-Akt/Akt, Nrf2, HO-1, NQO1 | Upregulated | PI3K/Akt/Nrf2 | [6][7] |
| Cerebral Ischemia/Reperfusion Mice | Apoptotic and inflammatory markers | Inhibited | JNK | [8] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Intracerebral Hemorrhage (ICH) Mouse Model
-
Animal Model: Collagenase-induced ICH model in mice.[1]
-
Grouping: Animals are typically divided into sham, vehicle-treated ICH, and EA-treated ICH groups.[2][9] A PI3K/AKT inhibitor (e.g., LY294002) group may be included to confirm the signaling pathway.[1][2][9]
-
EA Administration: this compound (50 mg/kg) is administered intraperitoneally (i.p.) once daily for a specified number of days (e.g., 3 days) after ICH induction.[1][2][9]
-
Assessment of Neuroprotection:
-
Histology: Brain tissue is stained with Fluoro-Jade C to quantify degenerating neurons and Luxol fast blue to measure the hemorrhagic injury volume.[1][2][9]
-
Behavioral Tests: Neurological deficits are assessed using the modified neurological severity score (mNSS), rotarod test, and claw force test.[1][9]
-
Western Blot: Protein levels of apoptosis-related markers (Bcl-2, Bax, cleaved caspase-3) and signaling pathway components (p-AKT, AKT) are analyzed in brain tissue homogenates.[1][2][9]
-
Parkinson's Disease (PD) Mouse Model
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of Parkinson's disease in mice.[4][10] MPTP is a neurotoxin that selectively damages dopaminergic neurons.[4][10]
-
EA Administration: The specific dosage and administration route for EA in the cited in vivo PD model were not detailed in the abstract.
-
In Vitro Model: Lipopolysaccharide (LPS)-exposed BV2 microglial cells are used to study neuroinflammation.[3][4][5]
-
Assessment of Neuroprotection:
-
In Vivo: Improvement in weight loss and behavioral impairments are monitored.[3][4][5] Histological analysis is performed to assess dopaminergic neuron damage and inflammation in the midbrain.[3][4][5]
-
In Vitro: The production of pro-inflammatory mediators is measured in cultured BV2 cells.[3][4][5] The effect of EA on microglia-mediated neuron death is assessed using co-culture systems with neuronal cell lines (e.g., SN4741 and SHSY5Y).[3][4][5]
-
Western Blot: The activation of PI3K/Akt and inhibition of NF-κB and MAPK signaling pathways are evaluated.[3][4][5]
-
Neonatal Hypoxic-Ischemic Brain Damage (HIBD) Model
-
Animal Model: Neonatal mouse model of hypoxic-ischemic brain damage.[6]
-
EA Administration: The specific dosage and administration details were not provided in the abstracts.
-
Assessment of Neuroprotection:
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for their investigation.
References
- 1. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 3. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice [frontiersin.org]
- 5. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
- 7. This compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a natural plant extract, alleviates cerebral ischemia/reperfusion injury via inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a crude extract of Echinops mosulensis on an induced Parkinson’s disease model in mice [pharmacia.pensoft.net]
The Critical Role of Controls in Echinocystic Acid Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of action of therapeutic compounds like echinocystic acid is paramount. This guide provides a comparative analysis of the use of positive and negative controls in experiments investigating the anti-inflammatory and anti-apoptotic properties of this compound, supported by experimental data and detailed protocols.
This compound, a natural triterpenoid saponin, has garnered significant interest for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anti-cancer activities. Rigorous scientific investigation of these properties necessitates the use of appropriate controls to validate experimental findings, ensure data reliability, and accurately interpret the compound's effects. This guide delves into the specifics of employing positive and negative controls in key assays used to characterize this compound.
I. Evaluating Anti-Inflammatory Activity: The NF-κB Pathway
A primary mechanism behind the anti-inflammatory effects of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a typical experimental setup, inflammation is induced in cell cultures, and the ability of this compound to counteract this inflammatory response is measured.
Key Players in the Experimental Setup:
-
Vehicle Control (Negative Control): The vehicle, often Dimethyl Sulfoxide (DMSO), is used to dissolve the this compound. This control group is treated with the vehicle alone to ensure that the observed effects are due to the compound itself and not the solvent.
-
Lipopolysaccharide (LPS) Treatment (Positive Control for Inflammation): LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.[1][2][3] It is used to stimulate cells and activate the NF-κB pathway, mimicking an inflammatory state. Common concentrations for in vitro studies range from 100 ng/mL to 1 µg/mL.[1][2][3]
-
This compound Treatment: The experimental group, where cells are treated with varying concentrations of this compound to determine its dose-dependent effects on the inflammatory response.
-
Dexamethasone (Positive Control for Anti-Inflammation): Dexamethasone is a well-characterized corticosteroid with potent anti-inflammatory properties.[4][5] It serves as a positive control to benchmark the anti-inflammatory efficacy of this compound.
Experimental Workflow:
The following diagram illustrates a common workflow for assessing the anti-inflammatory effects of this compound.
Quantitative Data Summary:
The following table summarizes hypothetical but representative data from an experiment investigating the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
| Treatment Group | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | 2.5 ± 0.3 | 50 ± 8 | 35 ± 5 |
| LPS (100 ng/mL) | 45.2 ± 4.1 | 1250 ± 110 | 980 ± 95 |
| LPS + this compound (25 µM) | 25.8 ± 2.5 | 750 ± 65 | 560 ± 50 |
| LPS + this compound (50 µM) | 15.1 ± 1.8 | 420 ± 40 | 310 ± 32 |
| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 280 ± 30 | 190 ± 21 |
Signaling Pathway:
The diagram below illustrates the NF-κB signaling pathway, indicating the points of intervention for LPS, this compound, and dexamethasone.
II. Assessing Apoptotic Activity: The Caspase Cascade
This compound has also been shown to induce apoptosis in various cancer cell lines, a key mechanism for its potential anti-cancer effects.[6][7] Experiments to validate this activity rely on specific controls to confirm that the observed cell death is indeed programmed cell death.
Key Players in the Experimental Setup:
-
Vehicle Control (Negative Control): Similar to the anti-inflammatory assays, a vehicle control (e.g., DMSO) is used to establish a baseline for cell viability and apoptosis.[6]
-
Tumor Necrosis Factor-alpha (TNF-α) (Positive Control for Apoptosis): TNF-α is a cytokine that can induce apoptosis through the extrinsic pathway by binding to its receptor, TNFR1.[8][9][10] It serves as a positive control to ensure the cells are capable of undergoing apoptosis and that the detection method is working correctly.
-
This compound Treatment: The experimental group, where cancer cells are treated with this compound to evaluate its ability to induce apoptosis.
Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining
A widely used method to detect apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Seed cancer cells (e.g., A549 lung cancer cells) and treat with the vehicle, this compound, or TNF-α for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as apoptotic cells may detach.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary:
The table below presents hypothetical data from an Annexin V/PI apoptosis assay.
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 3.1 ± 0.5 | 1.7 ± 0.3 |
| This compound (50 µM) | 65.8 ± 4.5 | 22.5 ± 2.8 | 11.7 ± 1.9 |
| This compound (100 µM) | 42.1 ± 3.9 | 38.7 ± 3.5 | 19.2 ± 2.4 |
| TNF-α (100 ng/mL) | 58.3 ± 5.2 | 28.9 ± 3.1 | 12.8 ± 1.5 |
Signaling Pathway:
The following diagram depicts the extrinsic apoptosis pathway initiated by TNF-α and highlights the general mechanism through which this compound is proposed to induce apoptosis, often involving the intrinsic (mitochondrial) pathway.
Conclusion
The judicious use of positive and negative controls is non-negotiable in the scientific exploration of this compound's therapeutic potential. As demonstrated, these controls provide essential benchmarks for validating the anti-inflammatory and anti-apoptotic effects of this promising natural compound. By adhering to rigorous experimental design, including the appropriate controls detailed in this guide, researchers can generate robust and reproducible data, thereby accelerating the journey of this compound from the laboratory to potential clinical applications.
References
- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Tumor Necrosis Factor Alpha-Induced Apoptosis Requires p73 and c-ABL Activation Downstream of RB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Echinocystic Acid: An In Vivo Efficacy Comparison in Neuroprotective and Anticancer Models
For researchers and drug development professionals exploring novel therapeutic avenues, Echinocystic acid (EA), a natural triterpenoid saponin, has demonstrated promising in vivo efficacy in preclinical models of neurological disorders and cancer. This guide provides a comparative analysis of EA's performance against standard therapeutic agents in established animal models, supported by experimental data and detailed methodologies.
Neuroprotective Efficacy of this compound
This compound has shown significant neuroprotective effects in models of Parkinson's disease and cerebral ischemia/reperfusion injury. Its mechanisms of action primarily involve the modulation of key signaling pathways related to inflammation, apoptosis, and oxidative stress.
Parkinson's Disease Model
In the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, EA has been shown to ameliorate motor deficits and protect dopaminergic neurons. A comparative overview with the gold-standard treatment, Levodopa (L-DOPA), is presented below.
Table 1: Comparison of this compound and L-DOPA in an MPTP Mouse Model of Parkinson's Disease
| Parameter | This compound (EA) | Levodopa (L-DOPA) | Control (MPTP-treated) |
| Dosage & Administration | 5 mg/kg, gavage, daily for 17 days[1] | 8 mg/kg/day | Vehicle |
| Behavioral Outcomes | |||
| Pole Test (time to turn) | Reduced time compared to MPTP group[1] | Significantly improved performance[2][3] | Impaired |
| Rotarod Test (latency to fall) | Increased duration compared to MPTP group[1] | Improved performance[2][3] | Reduced |
| Neuroprotective Effects | |||
| Tyrosine Hydroxylase (TH) levels | Increased | Increased TH mRNA and protein levels[2][3] | Decreased |
| Mechanism of Action | Inhibition of NF-κB and MAPK signaling, Activation of PI3K/Akt pathway[4] | Suppression of NLRP3 inflammasome activation[2][3] | Neuroinflammation and neuronal loss |
Animal Model: Male C57BL/6 mice are typically used.
Induction of Parkinsonism: Mice are administered with MPTP hydrochloride (e.g., 30 mg/kg, i.p.) for a specified number of days to induce dopaminergic neurodegeneration[1].
Treatment Regimen:
-
This compound Group: EA (e.g., 5 mg/kg) is administered orally via gavage for a period extending before and after MPTP induction[1].
-
L-DOPA Group: L-DOPA (e.g., 8 mg/kg/day) is administered to a separate cohort of MPTP-treated mice.
-
Control Group: MPTP-treated mice receive a vehicle solution.
Behavioral Assessments:
-
Pole Test: Assesses bradykinesia by measuring the time taken for the mouse to turn and descend a vertical pole.
-
Rotarod Test: Evaluates motor coordination and balance by measuring the time a mouse can stay on a rotating rod.
Biochemical and Histological Analysis: Post-treatment, brain tissues (substantia nigra and striatum) are analyzed for levels of tyrosine hydroxylase (a marker for dopaminergic neurons) and key proteins in the targeted signaling pathways using techniques like Western blotting and immunohistochemistry.
Caption: this compound's neuroprotective mechanism in the MPTP model.
Cerebral Ischemia/Reperfusion Injury Model
EA has also been evaluated in the middle cerebral artery occlusion (MCAO) model in mice, a standard preclinical model for ischemic stroke. Its efficacy is compared with nimodipine, a calcium channel blocker sometimes used in cerebrovascular disorders.
Table 2: Comparison of this compound and Nimodipine in a Mouse MCAO Model
| Parameter | This compound (EA) | Nimodipine | Control (MCAO) |
| Dosage & Administration | 100 mg/kg, i.p., immediately after HIBD[5] | 0.1 mg/kg s.c., before and after MCAO[6] | Vehicle |
| Primary Outcome | |||
| Infarct Volume Reduction | Significantly reduced cerebral infarction[5] | 31.3 ± 12.7% reduction | N/A |
| Functional Outcomes | |||
| Neurological Deficit Score | Improved long-term neurobehavioral deficits[5] | Improved neurological outcome in some studies | Severe deficit |
| Mechanism of Action | Inhibition of JNK signaling pathway, anti-apoptotic, and anti-inflammatory effects | Calcium channel blockade, potential improvement of blood flow[7] | Ischemic cell death |
Animal Model: Male ICR or similar strains of mice are commonly used.
Induction of Ischemia: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 60 minutes), followed by reperfusion.
Treatment Regimen:
-
This compound Group: EA is administered intraperitoneally at a specified dose (e.g., 100 mg/kg) immediately after the ischemic event[5].
-
Nimodipine Group: Nimodipine is administered (e.g., subcutaneously) before and/or after MCAO.
-
Control Group: MCAO animals receive a vehicle injection.
Outcome Measures:
-
Infarct Volume: Determined 24 hours post-MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neurological Deficit Score: A graded scoring system is used to assess motor and neurological function post-ischemia.
Caption: EA's mechanism in reducing ischemia/reperfusion injury.
Anticancer Efficacy of this compound
In the field of oncology, EA has shown potential in inhibiting the growth of non-small cell lung cancer (NSCLC). Its in vivo efficacy has been demonstrated in a xenograft mouse model using A549 human lung cancer cells. A comparison with the standard chemotherapeutic agent, cisplatin, is provided.
Table 3: Comparison of this compound and Cisplatin in an A549 Xenograft Mouse Model
| Parameter | This compound (EA) | Cisplatin | Control (Vehicle) |
| Dosage & Administration | Not specified in available abstracts | 3 mg/kg, IP twice/week[7] | Vehicle |
| Antitumor Efficacy | |||
| Tumor Growth Inhibition | Inhibited tumor growth | Significant tumor growth inhibition[7] | Progressive tumor growth |
| Mechanism of Action | Inhibition of PI3K/Akt/mTOR pathway, induction of apoptosis | DNA damage leading to apoptosis | Uncontrolled cell proliferation |
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
Tumor Implantation: A549 human non-small cell lung cancer cells are subcutaneously injected into the flank of the mice.
Treatment Regimen:
-
This compound Group: Once tumors reach a palpable size, mice are treated with EA.
-
Cisplatin Group: A separate group of tumor-bearing mice is treated with cisplatin (e.g., 3 mg/kg, intraperitoneally, twice a week)[7].
-
Control Group: Tumor-bearing mice receive a vehicle.
Efficacy Evaluation:
-
Tumor Volume: Tumor size is measured regularly with calipers throughout the study.
-
Apoptosis Markers: At the end of the study, tumors are excised and analyzed for markers of apoptosis (e.g., Bax, Bcl-2, caspase-3) via Western blotting or immunohistochemistry.
Caption: Workflow for in vivo anticancer efficacy assessment.
References
- 1. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviated hypoxic-ischemic brain damage in neonatal mice by activating the PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of nimodipine on infarct size and cerebral acidosis after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Assessing the Selectivity of Echinocystic Acid for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of echinocystic acid (EA), a natural triterpenoid saponin, on cancer cells versus normal cells. The objective is to assess its selectivity and potential as a targeted anticancer agent. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and offers detailed methodologies for critical experiments.
Executive Summary
This compound has demonstrated significant anticancer activity in various cancer cell lines, primarily through the induction of apoptosis and inhibition of key survival signaling pathways. While direct comparative studies on a wide panel of cancer and corresponding normal cell lines are limited, the existing evidence from research on EA and related triterpenoid saponins suggests a favorable selectivity for cancer cells. This selectivity is a critical attribute for a promising therapeutic candidate, as it implies a wider therapeutic window and potentially reduced side effects.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the available IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibits proliferation | [1] |
| HepG2 | Hepatocellular Carcinoma | ~45 (for apoptosis induction) | [2] |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but induces apoptosis | [1] |
| SGC-7901 | Gastric Cancer | Not explicitly stated, but inhibits proliferation and induces apoptosis | |
| BGC-823 | Gastric Cancer | Not explicitly stated, but inhibits proliferation and induces apoptosis |
Note: Explicit IC50 values for this compound in a variety of cancer cell lines are not consistently reported across studies. Many studies confirm its inhibitory and apoptotic effects without specifying a precise IC50 value.
Evidence for Selectivity Towards Cancer Cells
The Selectivity Index (SI) is a critical parameter for quantifying the differential activity of a compound and is calculated as:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells. While we lack the data to calculate a precise SI for this compound, the general behavior of related saponins suggests it would be greater than 1.
Key Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell survival pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines, including A549, HepG2, and HL-60 cells[1][2]. The apoptotic mechanism is often mitochondria-mediated, involving the loss of mitochondrial membrane potential and the release of cytochrome c.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway[1]. This pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and resistance to apoptosis. By inhibiting this pathway, this compound effectively cuts off a critical survival signal for cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are protocols for key experiments used to assess the efficacy and selectivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, BEAS-2B, HepG2, L-02) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect the expression levels of key proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Also, use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: A typical workflow for assessing the selectivity of an anticancer compound.
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. Its ability to induce apoptosis and inhibit the critical PI3K/Akt/mTOR survival pathway in cancer cells is well-documented. While more direct comparative studies are needed to definitively establish its selectivity index across a broad range of cancer and normal cell types, the existing evidence from related compounds is highly encouraging. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully evaluate its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Echinocystic Acid: A Guide for Laboratory Professionals
Echinocystic acid, a compound of interest in various research and development fields, requires careful handling and disposal to ensure personnel safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this compound should be handled with care.
Key Hazards:
-
Human Health: Harmful if swallowed[1].
-
Environmental: Very toxic to aquatic life with long-lasting effects[1].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If working with a powder form or creating aerosols, use a respirator.
II. Quantitative Data Summary
The following table summarizes key information regarding the handling and disposal of this compound and its derivatives.
| Parameter | Value/Instruction | Source |
| Hazard Class | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Primary Disposal Route | Approved waste disposal plant | [1][2] |
| Environmental Precautions | Avoid release to the environment; Prevent from entering drains or water courses. | [1][3] |
| Spill Containment | Absorb with liquid-binding material (e.g., diatomite, universal binders). | [1] |
| Container Requirements | Must be stored in compatible, tightly fitting containers. Do not store strong acids in plastic or hydrofluoric acid in glass. | [4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and compatible waste container[4].
-
Ensure the waste container is kept tightly closed except when adding waste[4].
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required information as per your local regulations and institutional policies.
3. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS office.
5. Accidental Release or Spillage:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material such as diatomite or a universal binder[1].
-
Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your laboratory supervisor and EHS office.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in case of a spill.
References
Essential Safety and Logistics for Handling Echinocystic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Echinocystic Acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended.[1][2]
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4][5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1][2][4] Gloves should be inspected for any signs of degradation or punctures before use and should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if contamination is known or suspected.[6] Double-gloving is recommended, especially when handling the pure compound.[5]
-
Body Protection : A laboratory coat is the minimum requirement for body protection.[5][7] For procedures involving larger quantities or a higher risk of splashing, an impervious apron should be worn.[7] Clothing should cover the entire body, and loose clothing or jewelry should be avoided.[8]
-
Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator, such as an N95 or higher, is recommended to prevent the inhalation of airborne particles.[2][5] For cleaning up large spills, a full-face respirator may be necessary.[5]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
| Physical State | Powder Solid |
| Appearance | White |
| Odor | Odorless |
| Melting Point | 122.00 - 125.00 °C / 251.6 - 257 °F[3] |
| Solubility | Partially soluble |
| Storage Temperature | Store at <+8°C[2] |
Experimental Protocol: Safe Handling and Disposal Workflow
Handling Procedure:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.[1] All work with concentrated or powdered forms of this compound should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Donning PPE : Put on all required personal protective equipment as outlined above.
-
Dispensing : When transferring the substance, avoid the formation of dust.[2] Use appropriate tools and handle containers carefully to prevent spills. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[7][10]
-
During Operation : Keep containers tightly closed when not in use.[2][10] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[1][8]
-
After Handling : Wash hands thoroughly with soap and water after handling the compound.[1] Clean the work surface to prevent residual contamination.[11]
Spill Cleanup:
-
Small Spills : For small spills, use an absorbent material to contain the substance.[7] Clean the area with soap and water.[2] Place the cleanup materials in a sealed container for disposal.[2]
-
Large Spills : In the event of a large spill, evacuate the area and seek assistance from trained emergency personnel.[9]
Disposal Plan:
-
Waste Collection : Dispose of contents and containers in accordance with local, state, and federal regulations.[1] Collect waste in a designated, properly labeled, and sealed container.[12][13]
-
Neutralization : For acidic waste, neutralization can be a preliminary step before disposal.[12][13] Slowly add a base like sodium bicarbonate until the pH is neutral.[13]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent before disposal.[12] The rinsate should be collected as hazardous waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound 28-O-β-D-glucoside|99633-30-4|MSDS [dcchemicals.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. cdc.gov [cdc.gov]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. 129.15.40.254 [129.15.40.254]
- 11. sop.mcmaster.ca [sop.mcmaster.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
